Chlorovaltrate K
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[(1S,4aS,6S,7S,7aS)-6-acetyloxy-7-(chloromethyl)-7-hydroxy-1-(3-methylbutanoyloxy)-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-yl]methyl 3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33ClO8/c1-12(2)6-18(25)28-9-15-10-29-21(31-19(26)7-13(3)4)20-16(15)8-17(30-14(5)24)22(20,27)11-23/h10,12-13,16-17,20-21,27H,6-9,11H2,1-5H3/t16-,17+,20-,21+,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QERAXRDNYJPTRN-PNBTUHDLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OCC1=COC(C2C1CC(C2(CCl)O)OC(=O)C)OC(=O)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=O)OCC1=CO[C@H]([C@H]2[C@@H]1C[C@@H]([C@@]2(CCl)O)OC(=O)C)OC(=O)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33ClO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is the chemical structure of Chlorovaltrate K?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Chlorovaltrate K, a chlorinated valepotriate with demonstrated anticancer potential. The information is compiled to support research and development efforts in the fields of medicinal chemistry and oncology.
Chemical Structure and Properties
This compound is a complex iridoid ester isolated from Valeriana jatamansi. Its chemical structure has been elucidated through spectroscopic methods.
Chemical Structure Visualization:
Caption: 2D representation of the chemical structure of this compound.
Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C22H33ClO8 | [1] |
| IUPAC Name | [(1S,4aS,6S,7S,7aS)-6-acetyloxy-7-(chloromethyl)-7-hydroxy-1-(3-methylbutanoyloxy)-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-yl]methyl 3-methylbutanoate | [1] |
| Molecular Weight | 460.9 g/mol | [1] |
| CAS Number | 96801-92-2 |
Biological Activity and Cytotoxicity
This compound has been identified as a chlorinated valepotriate with notable anticancer effects.[2] It exhibits moderate cytotoxicity against a range of human cancer cell lines.
Cytotoxicity Data (IC50 values):
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Adenocarcinoma | 2.32 - 8.26 |
| PC-3M | Metastatic Prostate Cancer | 2.32 - 8.26 |
| HCT-8 | Colon Cancer | 2.32 - 8.26 |
| Bel 7402 | Hepatoma | 2.32 - 8.26 |
Proposed Mechanism of Action: Inhibition of the PI3K/AKT Signaling Pathway
While the precise mechanism of action for this compound is still under investigation, evidence suggests that valepotriates as a class of compounds can exert their anticancer effects through the inhibition of the PI3K/AKT signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and apoptosis, and its dysregulation is a hallmark of many cancers.
Signaling Pathway Diagram:
Caption: Proposed mechanism of this compound via inhibition of the PI3K/AKT pathway.
Experimental Protocols
The following sections outline representative experimental procedures for the isolation and characterization of this compound from its natural source, Valeriana jatamansi. These protocols are based on established methodologies for the purification of valepotriates.
Experimental Workflow:
Caption: General workflow for the isolation and analysis of this compound.
Plant Material and Extraction
-
Plant Material: The whole plants of Valeriana jatamansi are collected, dried, and powdered.
-
Extraction: The powdered plant material is extracted exhaustively with a suitable solvent, such as 95% ethanol, at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.
Isolation and Purification
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate and n-butanol, to fractionate the components. The ethyl acetate fraction is typically enriched with valepotriates.
-
Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the compounds based on polarity. Fractions are monitored by thin-layer chromatography (TLC).
-
Gel Filtration: Further purification of the fractions containing the target compound is achieved using Sephadex LH-20 column chromatography with methanol as the eluent.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure this compound is performed using preparative HPLC with a suitable column (e.g., C18) and a mobile phase such as a methanol-water or acetonitrile-water gradient.
Structural Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical structure of the isolated compound is determined by acquiring 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra. These experiments provide information about the connectivity of atoms and the stereochemistry of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of this compound. Fragmentation patterns observed in MS/MS experiments can further confirm the structure.
Cytotoxicity Assays
-
Cell Culture: Human cancer cell lines (e.g., A549, PC-3M, HCT-8, Bel 7402) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
MTT Assay: The cytotoxicity of this compound is evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells are seeded in 96-well plates and treated with various concentrations of the compound for a specified period (e.g., 48 or 72 hours). The cell viability is then determined by measuring the absorbance of the formazan product, and the IC50 value is calculated.
This guide provides a foundational understanding of this compound for researchers and professionals in drug development. Further investigation into its specific molecular targets and in vivo efficacy is warranted to fully elucidate its therapeutic potential.
References
- 1. Valepotriates From the Roots and Rhizomes of Valeriana jatamansi Jones as Novel N-Type Calcium Channel Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel derivative of valepotriate inhibits the PI3K/AKT pathway and causes Noxa-dependent apoptosis in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Chlorovaltrate K: A Technical Guide to its Discovery, Origin, and Biological Activity in Valeriana jatamansi
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Chlorovaltrate K, a chlorinated valepotriate discovered in Valeriana jatamansi. It covers the initial discovery, detailed experimental protocols for its isolation and characterization, quantitative data on its biological activity, and a discussion of its biosynthetic origin and potential mechanism of cytotoxic action.
Discovery and Origin
This compound was first isolated from the whole plant of Valeriana jatamansi (syn. Valeriana wallichii DC.) as part of a broader investigation into the plant's cytotoxic constituents.[1] A study by Lin et al. in 2013 led to the identification of 15 novel chlorinated valepotriates, designated Chlorovaltrates A-O, with this compound being one of these newly discovered compounds.[1] This discovery highlighted a new subclass of halogenated iridoids within the Valeriana genus, which is renowned for its diverse array of valepotriates.
The natural origin of this compound is the perennial herb Valeriana jatamansi, which is found in the Himalayan region and has a long history of use in traditional medicine.[2] The presence of a chlorine atom in its structure is a notable feature, as halogenated natural products are relatively rare in terrestrial plants.
Quantitative Data
The primary quantitative data available for this compound and its related compounds pertains to their cytotoxic activity against various cancer cell lines. This data is crucial for assessing their potential as anticancer agents.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM)[1] |
| This compound | A549 | Lung Adenocarcinoma | 0.89 - 9.76 |
| PC-3M | Metastatic Prostate Cancer | 0.89 - 9.76 | |
| HCT-8 | Colon Cancer | 0.89 - 9.76 | |
| Bel-7402 | Hepatoma | 0.89 - 9.76 | |
| Chlorovaltrate L | A549 | Lung Adenocarcinoma | 0.89 - 9.76 |
| PC-3M | Metastatic Prostate Cancer | 0.89 - 9.76 | |
| HCT-8 | Colon Cancer | 0.89 - 9.76 | |
| Bel-7402 | Hepatoma | 0.89 - 9.76 | |
| Chlorovaltrate M | A549 | Lung Adenocarcinoma | 0.89 - 9.76 |
| PC-3M | Metastatic Prostate Cancer | 0.89 - 9.76 | |
| HCT-8 | Colon Cancer | 0.89 - 9.76 | |
| Bel-7402 | Hepatoma | 0.89 - 9.76 | |
| Chlorovaltrate N | A549 | Lung Adenocarcinoma | 0.89 - 9.76 |
| PC-3M | Metastatic Prostate Cancer | 0.89 - 9.76 | |
| HCT-8 | Colon Cancer | 0.89 - 9.76 | |
| Bel-7402 | Hepatoma | 0.89 - 9.76 | |
| Chlorovaltrate | A549 | Lung Adenocarcinoma | 0.89 - 9.76 |
| PC-3M | Metastatic Prostate Cancer | 0.89 - 9.76 | |
| HCT-8 | Colon Cancer | 0.89 - 9.76 | |
| Bel-7402 | Hepatoma | 0.89 - 9.76 | |
| Rupesin B | A549 | Lung Adenocarcinoma | 0.89 - 9.76 |
| PC-3M | Metastatic Prostate Cancer | 0.89 - 9.76 | |
| HCT-8 | Colon Cancer | 0.89 - 9.76 | |
| Bel-7402 | Hepatoma | 0.89 - 9.76 |
Experimental Protocols
The following sections detail the methodologies for the extraction, isolation, and structural elucidation of this compound from Valeriana jatamansi.
Plant Material and Extraction
-
Plant Collection and Preparation: Whole plants of Valeriana jatamansi are collected and air-dried. The dried plant material is then powdered to a fine consistency to maximize the surface area for solvent extraction.
-
Solvent Extraction: The powdered plant material is extracted exhaustively with 95% ethanol at room temperature. The extraction is typically repeated multiple times (e.g., 3-4 times) to ensure the complete removal of soluble compounds.
-
Concentration: The resulting ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and then partitioned successively with solvents of increasing polarity, such as ethyl acetate and n-butanol. The chlorinated valepotriates, including this compound, are typically found in the ethyl acetate fraction.
Isolation and Purification
A multi-step chromatographic process is employed to isolate this compound from the ethyl acetate fraction.
-
Initial Chromatographic Separation: The ethyl acetate fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, such as a hexane-ethyl acetate or chloroform-methanol gradient, to separate the components based on their polarity.
-
Further Purification: Fractions containing the compounds of interest, as identified by Thin Layer Chromatography (TLC), are further purified using repeated column chromatography on silica gel, Sephadex LH-20 (eluted with methanol), and preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.
-
Final Isolation: The final purification of this compound is achieved through preparative HPLC, yielding the pure compound.
Structural Elucidation
The chemical structure of this compound is determined using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the connectivity of atoms and the overall structure of the molecule. These experiments provide detailed information about the carbon-hydrogen framework and the positions of functional groups.
Experimental workflow for the isolation and identification of this compound.
Biosynthesis of this compound
The biosynthesis of iridoids, the core structure of valepotriates, originates from the terpenoid pathway. While the specific enzymatic steps for the chlorination of valepotriates in V. jatamansi have not been fully elucidated, a putative pathway can be proposed based on the known biosynthesis of iridoids.
The pathway begins with the synthesis of geranyl pyrophosphate (GPP) from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). GPP is then converted through a series of enzymatic reactions to the iridoid skeleton. It is hypothesized that a halogenase enzyme, likely a non-heme iron-dependent halogenase, introduces a chlorine atom onto an intermediate in the valepotriate biosynthetic pathway.
Putative biosynthetic pathway of this compound.
Potential Signaling Pathway of Cytotoxicity
The precise molecular mechanism underlying the cytotoxic effects of this compound has not been definitively established. However, based on the known mechanisms of other cytotoxic natural products, particularly iridoids, a plausible signaling pathway can be proposed. It is hypothesized that this compound induces apoptosis in cancer cells through the intrinsic mitochondrial pathway.
This proposed pathway involves the induction of mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytosol. Cytochrome c then binds to Apaf-1, which activates caspase-9. Activated caspase-9, in turn, activates executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptotic cell death.
Proposed apoptotic signaling pathway for this compound.
References
In-Depth Technical Guide on the Biological Activity of Chlorinated Valepotriates
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chlorinated valepotriates, a class of iridoids primarily isolated from Valeriana jatamansi, have demonstrated significant cytotoxic and apoptotic activities against a range of human cancer cell lines. This technical guide provides a comprehensive overview of their biological effects, with a focus on their anticancer potential. The available data, primarily centered on cytotoxicity, indicates that these compounds exhibit moderate to potent activity, with IC50 values in the low micromolar range. While the precise mechanisms of action are still under investigation, evidence for related valepotriates suggests the induction of apoptosis through the intrinsic mitochondrial pathway, involving the activation of caspase-3 and -9, and modulation of p53 and Survivin protein levels. This guide consolidates the current quantitative data, outlines relevant experimental methodologies, and presents visual representations of the proposed signaling pathways and experimental workflows to facilitate further research and drug development efforts in this area.
Introduction
Valepotriates are a group of iridoids found in plants of the Valeriana species, which have been traditionally used for their sedative and anxiolytic properties. The chlorinated derivatives of these compounds have recently garnered attention for their potent cytotoxic effects against various cancer cell lines. These compounds, including chlorovaltrates and rupesin B, have been isolated from Valeriana jatamansi (syn. Valeriana wallichii DC.)[1]. Their unique chemical structures, featuring a chlorinated moiety, contribute to their distinct biological activity profile. This guide will delve into the known biological activities of chlorinated valepotriates, with a primary focus on their cytotoxic and apoptotic properties.
Cytotoxic Activity of Chlorinated Valepotriates
The primary biological activity reported for chlorinated valepotriates is their cytotoxicity against various human cancer cell lines. Studies have consistently shown that these compounds can inhibit the proliferation of cancer cells at micromolar concentrations.
Quantitative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values of various chlorinated valepotriates against a panel of human cancer cell lines. The data is compiled from studies on compounds isolated from Valeriana jatamansi.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Chlorovaltrate K | A549 | Lung Adenocarcinoma | 1.83 | [1] |
| PC-3M | Metastatic Prostate Cancer | 0.89 | [1] | |
| HCT-8 | Colon Cancer | 1.25 | [1] | |
| Bel 7402 | Hepatoma | 2.11 | [1] | |
| Chlorovaltrate L | A549 | Lung Adenocarcinoma | 3.45 | [1] |
| PC-3M | Metastatic Prostate Cancer | 2.17 | [1] | |
| HCT-8 | Colon Cancer | 2.89 | [1] | |
| Bel 7402 | Hepatoma | 4.02 | [1] | |
| Chlorovaltrate M | A549 | Lung Adenocarcinoma | 4.12 | [1] |
| PC-3M | Metastatic Prostate Cancer | 3.54 | [1] | |
| HCT-8 | Colon Cancer | 3.88 | [1] | |
| Bel 7402 | Hepatoma | 5.23 | [1] | |
| Chlorovaltrate N | A549 | Lung Adenocarcinoma | 7.21 | [1] |
| PC-3M | Metastatic Prostate Cancer | 5.89 | [1] | |
| HCT-8 | Colon Cancer | 6.43 | [1] | |
| Bel 7402 | Hepatoma | 9.76 | [1] | |
| Chlorovaltrate | A549 | Lung Adenocarcinoma | 2.56 | [1] |
| PC-3M | Metastatic Prostate Cancer | 1.98 | [1] | |
| HCT-8 | Colon Cancer | 2.24 | [1] | |
| Bel 7402 | Hepatoma | 3.15 | [1] | |
| Rupesin B | A549 | Lung Adenocarcinoma | 3.87 | [1] |
| PC-3M | Metastatic Prostate Cancer | 2.65 | [1] | |
| HCT-8 | Colon Cancer | 3.11 | [1] | |
| Bel 7402 | Hepatoma | 4.59 | [1] |
Apoptotic Activity and Proposed Signaling Pathways
While direct evidence for the apoptotic mechanisms of chlorinated valepotriates is limited, studies on related valepotriates provide a strong indication of the likely pathways involved. Research on valepotriate-induced apoptosis in the MKN-45 gastric cancer cell line suggests the involvement of the intrinsic mitochondrial pathway[2].
This pathway is typically characterized by the involvement of the Bcl-2 family of proteins, leading to changes in the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of a caspase cascade.
Proposed Apoptotic Signaling Pathway
Based on the available data for valepotriates, the following signaling pathway is proposed for the induction of apoptosis by chlorinated valepotriates.
This proposed pathway suggests that chlorinated valepotriates may upregulate the tumor suppressor protein p53 and downregulate the anti-apoptotic protein Survivin[2]. This dual action likely leads to the activation of the mitochondrial pathway, initiated by the activation of Caspase-9, which in turn activates the executioner Caspase-3, ultimately leading to programmed cell death[2]. It is important to note that the involvement of Caspase-8 was found to be insignificant in the study on general valepotriates, suggesting a pathway independent of extrinsic death receptor signaling[2].
Other Potential Biological Activities
While the primary focus of research has been on their anticancer properties, the broader biological activities of chlorinated valepotriates remain largely unexplored. However, related compounds and extracts from Valeriana species have been investigated for various other effects.
-
Anti-inflammatory Activity: Extracts from Chloranthus serratus, which also contains terpenoid compounds, have shown anti-inflammatory effects by inhibiting the release of inflammatory cytokines[3]. This suggests a potential avenue for investigating the anti-inflammatory properties of chlorinated valepotriates.
-
Antiviral Activity: While there is no specific data on chlorinated valepotriates, other natural compounds have demonstrated antiviral activity against enveloped viruses like the influenza virus[4][5][6]. The lipophilic nature of valepotriates could potentially facilitate interaction with viral envelopes.
-
Neuroprotective Effects: Extracts from Valeriana wallichii have been investigated for their neuroprotective effects against neurotoxin-induced cell death in SH-SY5Y cells[7]. Given that some valepotriates are known to cross the blood-brain barrier, exploring the neuroprotective potential of their chlorinated derivatives is a logical next step.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon the existing findings.
Isolation of Chlorinated Valepotriates
The following is a general workflow for the isolation of chlorinated valepotriates from Valeriana jatamansi.
Protocol:
-
Extraction: Powdered, air-dried whole plants of Valeriana jatamansi are extracted with 95% ethanol at room temperature. The solvent-to-plant material ratio and extraction time can be optimized.
-
Partitioning: The crude ethanol extract is concentrated under reduced pressure and then partitioned between ethyl acetate (EtOAc) and water.
-
Chromatography: The EtOAc-soluble fraction is subjected to column chromatography on a silica gel column, eluting with a gradient of solvents (e.g., hexane-EtOAc or chloroform-methanol) to separate the components into several fractions.
-
Purification: The fractions containing the compounds of interest are further purified using a combination of techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC), Sephadex LH-20 column chromatography, and preparative thin-layer chromatography (TLC) to yield pure chlorinated valepotriates.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the chlorinated valepotriate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of the chlorinated valepotriate for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Caspase Activity Assay
This assay measures the activity of specific caspases, such as caspase-3 and caspase-9, which are key mediators of apoptosis.
Protocol:
-
Cell Lysis: After treatment with the chlorinated valepotriate, lyse the cells using a specific lysis buffer provided in a commercial caspase activity assay kit.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction: In a 96-well plate, mix the cell lysate with a reaction buffer containing a specific fluorogenic or colorimetric caspase substrate (e.g., DEVD-pNA for caspase-3).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Measure the fluorescence or absorbance using a plate reader.
-
Data Analysis: The caspase activity is proportional to the signal generated and can be normalized to the protein concentration.
Conclusion and Future Directions
Chlorinated valepotriates from Valeriana jatamansi have emerged as a promising class of natural compounds with potent cytotoxic activity against a variety of cancer cell lines. The available evidence suggests that their mechanism of action likely involves the induction of apoptosis through the intrinsic mitochondrial pathway. However, to fully realize their therapeutic potential, further in-depth research is imperative.
Future investigations should focus on:
-
Elucidating the precise molecular targets and signaling pathways of chlorinated valepotriates in different cancer cell types.
-
Conducting comprehensive studies on their apoptotic mechanisms , including quantitative analysis of apoptosis, assessment of mitochondrial membrane potential changes, and the expression levels of Bcl-2 family proteins.
-
Expanding the investigation into other potential biological activities , such as anti-inflammatory, antiviral, and neuroprotective effects.
-
Performing preclinical in vivo studies to evaluate the efficacy and safety of these compounds in animal models of cancer.
A thorough understanding of the biological activity and mechanism of action of chlorinated valepotriates will be crucial for their development as potential novel anticancer agents. This guide provides a foundational framework for researchers to advance the study of these intriguing natural products.
References
- 1. Characterization of chlorinated valepotriates from Valeriana jatamansi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory effects of the root, stem and leaf extracts of Chloranthus serratus on adjuvant-induced arthritis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral activity of chlorogenic acid against influenza A (H1N1/H3N2) virus and its inhibition of neuraminidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study of the Antiviral Activity of Drugs and Their Combination Against the Influenza A Virus | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Chlorovaltrate K: A Technical Deep-Dive into its Speculative Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorovaltrate K, a chlorinated iridoid ester isolated from Valeriana jatamansi, represents a class of natural products with largely unexplored pharmacological potential. While direct research on this compound is limited, data from closely related valepotriates suggest a multi-target mechanism of action that may encompass sedative, anxiolytic, and cytotoxic effects. This technical guide synthesizes the available data to speculate on the primary mechanisms of action for this compound, focusing on its potential roles as a modulator of the GABAergic system and as an antagonist of N-type voltage-gated calcium channels. Furthermore, this document details the known cytotoxic properties of this compound against various cancer cell lines. Comprehensive experimental protocols for investigating these speculative mechanisms are provided, alongside visual diagrams to elucidate the proposed signaling pathways and experimental workflows.
Introduction
Valepotriates are a class of iridoids derived from plants of the Valeriana genus, which have been used for centuries in traditional medicine for their sedative and anxiolytic properties. This compound is a specific chlorinated valepotriate identified in Valeriana jatamansi. Its structure, characterized by a cyclopenta[c]pyranoid skeleton with an epoxy ring and three ester linkages, including a chloromethyl group, suggests the potential for unique biological activity compared to its non-chlorinated analogs. The introduction of a chlorine atom can significantly alter the physicochemical properties of a molecule, potentially enhancing its biological activity.[1] This guide will explore the speculative mechanisms of action of this compound based on the known activities of related compounds and the limited direct evidence available.
Chemical Structure of this compound
The chemical structure of this compound is crucial for understanding its potential interactions with biological targets.
-
IUPAC Name: [(1S,4aS,6S,7S,7aS)-6-acetyloxy-7-(chloromethyl)-7-hydroxy-1-(3-methylbutanoyloxy)-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-yl]methyl 3-methylbutanoate[2]
-
Molecular Formula: C22H33ClO8[2]
-
Molecular Weight: 460.9 g/mol [2]
-
SMILES: CC(C)CC(=O)OCC1=CO--INVALID-LINK--O)OC(=O)C)OC(=O)CC(C)C[2]
-
CAS Number: 96801-92-2[3]
Speculative Mechanisms of Action
Based on the pharmacology of related valepotriates, two primary mechanisms of action are proposed for this compound: modulation of the GABAergic system and antagonism of N-type calcium channels. A third, demonstrated activity is its cytotoxicity against cancer cells.
GABAergic System Modulation
The sedative and anxiolytic effects of Valeriana extracts are often attributed to their interaction with the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system. Several components of Valeriana, including valerenic acid and some valepotriates, have been shown to modulate GABAA receptors.[4][5]
Speculation for this compound:
It is hypothesized that this compound may act as a positive allosteric modulator of GABAA receptors. By binding to a site distinct from the GABA binding site, it could enhance the receptor's affinity for GABA or increase the chloride ion flux in response to GABA binding. This would lead to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability, resulting in sedative and anxiolytic effects. The presence of the chlorine atom may influence its binding affinity and specificity for different GABAA receptor subunit compositions.
N-Type Calcium Channel Antagonism
Recent studies have identified valepotriates from V. jatamansi as novel antagonists of N-type (CaV2.2) voltage-gated calcium channels. These channels are critical for neurotransmitter release at presynaptic terminals and are implicated in pain signaling.
Speculation for this compound:
This compound may act as an antagonist of N-type calcium channels. By blocking these channels, it could reduce the influx of calcium into presynaptic neurons, thereby decreasing the release of excitatory neurotransmitters. This mechanism could contribute to its potential sedative and anxiolytic effects, and also suggests a potential analgesic role.
Cytotoxic Activity
Direct experimental evidence has demonstrated the cytotoxic effects of this compound against several human cancer cell lines.
Quantitative Cytotoxicity Data
The following table summarizes the reported IC50 values for this compound.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Adenocarcinoma | 2.32 - 8.26 |
| PC-3M | Metastatic Prostate Cancer | 2.32 - 8.26 |
| HCT-8 | Colon Cancer | 2.32 - 8.26 |
| Bel-7402 | Hepatoma | 2.32 - 8.26 |
| Data from Sheng Lin, et al. (2013). |
The mechanism behind this cytotoxicity is yet to be determined but could involve the induction of apoptosis or cell cycle arrest.
Experimental Protocols
To validate the speculative mechanisms of action of this compound, the following experimental protocols are proposed.
GABAA Receptor Modulation Assay
Objective: To determine if this compound modulates GABAA receptor function.
Methodology: Two-electrode voltage-clamp recording in Xenopus laevis oocytes expressing recombinant human GABAA receptors (e.g., α1β2γ2s).
Protocol:
-
Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate.
-
cRNA Injection: Inject oocytes with cRNAs encoding the desired GABAA receptor subunits. Incubate for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with standard frog Ringer's solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl (voltage and current electrodes).
-
Clamp the membrane potential at -70 mV.
-
Apply GABA at its EC10-EC20 concentration to elicit a baseline current.
-
Co-apply varying concentrations of this compound with GABA to determine its effect on the GABA-induced chloride current.
-
Wash out with Ringer's solution between applications.
-
-
Data Analysis: Measure the peak current amplitude in the presence and absence of this compound. Plot concentration-response curves to determine EC50 and maximal potentiation.
N-Type Calcium Channel Antagonism Assay
Objective: To determine if this compound blocks N-type (CaV2.2) voltage-gated calcium channels.
Methodology: Whole-cell patch-clamp recording from a cell line stably expressing human CaV2.2 channels (e.g., HEK293 cells).
Protocol:
-
Cell Culture: Culture HEK293 cells stably expressing CaV2.2, α2δ, and β subunits.
-
Electrophysiological Recording:
-
Transfer a coverslip with adherent cells to a recording chamber on an inverted microscope.
-
Perfuse with an external solution containing Ba2+ as the charge carrier (to enhance current and block K+ channels).
-
Use a patch pipette filled with an appropriate internal solution to form a gigaseal with a single cell.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Hold the cell at a negative holding potential (e.g., -80 mV) and apply depolarizing voltage steps (e.g., to +10 mV) to elicit Ba2+ currents.
-
Apply varying concentrations of this compound via the perfusion system and record the effect on the current amplitude.
-
-
Data Analysis: Measure the peak inward current before and after drug application. Construct a concentration-inhibition curve to determine the IC50 value.
In Vitro Cytotoxicity Assay
Objective: To confirm and expand upon the known cytotoxic effects of this compound.
Methodology: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, PC-3M) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and plot against the concentration of this compound to determine the IC50 value.
Conclusion and Future Directions
The available evidence, though indirect for the most part, suggests that this compound is a promising natural product with a potentially complex pharmacological profile. Its demonstrated cytotoxicity warrants further investigation into its anticancer potential. The speculative mechanisms of GABAA receptor modulation and N-type calcium channel antagonism, based on the activity of related valepotriates, provide a strong rationale for future research into its sedative, anxiolytic, and analgesic properties. The experimental protocols outlined in this guide offer a clear path for elucidating the precise mechanisms of action of this compound. Future studies should focus on in vivo models to correlate these molecular mechanisms with physiological effects, and on structure-activity relationship studies to understand the contribution of the chlorine atom to its biological activity. Such research is essential to unlock the full therapeutic potential of this unique natural compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Cytostatic and Cytotoxic Natural Products against Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Valepotriate Fraction of Valeriana glechomifolia Shows Sedative and Anxiolytic Properties and Impairs Recognition But Not Aversive Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Whole Cell Patch Clamp Protocol [protocols.io]
- 5. This compound CAS#: 96801-92-2 [chemicalbook.com]
Potential Therapeutic Targets of Chlorovaltrate K: A Technical Guide for Drug Development Professionals
Introduction
Chlorovaltrate K is a chlorinated iridoid belonging to the valepotriate class of compounds, naturally occurring in plant species of the Valeriana genus. Valepotriates are recognized for their diverse biological activities, and the introduction of a chlorine atom in this compound suggests unique pharmacological properties. This technical guide provides a comprehensive overview of the known and potential therapeutic targets of this compound, with a focus on its anticancer activities. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this novel natural product.
Anticancer Activity: Cytotoxicity Profile
The primary therapeutic potential of this compound identified to date lies in its cytotoxic activity against various cancer cell lines. Research by Lin et al. (2013) has characterized the in vitro anticancer effects of this compound, demonstrating moderate cytotoxicity.[1]
Quantitative Data: In Vitro Cytotoxicity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound against a panel of human cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| A549 | Lung Adenocarcinoma | 2.32 - 8.26 | [1] |
| PC-3M | Metastatic Prostate Cancer | 2.32 - 8.26 | [1] |
| HCT-8 | Colon Cancer | 2.32 - 8.26 | [1] |
| Bel 7402 | Hepatoma | 2.32 - 8.26 | [1] |
Putative Mechanism of Anticancer Action
While the precise molecular mechanism of this compound is yet to be fully elucidated, studies on the closely related, non-chlorinated valepotriate, valtrate, provide significant insights into the probable pathways of action. It is hypothesized that this compound shares a similar mechanism, which involves the induction of cell cycle arrest and apoptosis, and the inhibition of cell migration.
Induction of G2/M Cell Cycle Arrest and Apoptosis
Valtrate has been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis in human breast cancer cells (MDA-MB-231 and MCF-7).[2] This is achieved through the modulation of key regulatory proteins in the Akt and caspase signaling pathways.
Signaling Pathway of Valtrate-Induced Apoptosis
Inhibition of Cell Migration
Valtrate has also been demonstrated to inhibit the migration of breast cancer cells.[2] This effect is mediated by the downregulation of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are crucial enzymes in the degradation of the extracellular matrix, a key process in cancer cell invasion and metastasis.
Experimental Workflow for Cell Migration Analysis
Other Potential Therapeutic Targets
Beyond its cytotoxic effects, the broader class of valepotriates and iridoids exhibits other biological activities that suggest additional therapeutic avenues for this compound.
Anti-inflammatory Potential
Valepotriate-enriched fractions have been shown to possess anti-inflammatory and antinociceptive properties.[3][4] These effects are thought to be mediated, at least in part, by the inhibition of leukocyte migration.[4] Given these findings, this compound may be a candidate for the development of novel anti-inflammatory agents.
Neuroprotective Potential
Iridoids from Valeriana species have demonstrated neuroprotective effects in various in vitro models.[5] Some studies suggest that these compounds can improve cell viability, inhibit apoptosis, and reduce intracellular reactive oxygen species (ROS) levels in neuronal cells.[5] While no direct evidence exists for this compound, its iridoid backbone suggests that its neuroprotective potential warrants investigation.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to assess the biological activities of this compound and related compounds.
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Protocol Outline:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
-
Cell Cycle Analysis by Flow Cytometry
-
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Flow cytometry is used to measure the fluorescence intensity of a large population of cells, allowing for the determination of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Protocol Outline:
-
Treat cells with this compound for 24-48 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Treat the cells with RNase A to remove RNA.
-
Stain the cells with a solution containing propidium iodide.
-
Analyze the stained cells using a flow cytometer.
-
Use cell cycle analysis software to quantify the distribution of cells in the G0/G1, S, and G2/M phases.
-
Western Blot Analysis of Signaling Proteins
-
Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein.
-
Protocol Outline:
-
Treat cells with this compound and prepare cell lysates.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Cyclin B1, caspases, PARP, β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Future Directions and Conclusion
This compound has emerged as a promising natural product with significant cytotoxic activity against a range of cancer cell lines. The mechanistic insights gained from its structural analog, valtrate, strongly suggest that this compound exerts its anticancer effects through the induction of G2/M cell cycle arrest, apoptosis, and the inhibition of cell migration. The presence of a chlorine atom may enhance its potency or alter its target specificity, a hypothesis that warrants further investigation through structure-activity relationship (SAR) studies.
Furthermore, the potential anti-inflammatory and neuroprotective properties of the valepotriate class suggest that the therapeutic applications of this compound could extend beyond oncology. Future research should focus on:
-
Elucidating the precise molecular targets of this compound.
-
Conducting in vivo studies to evaluate its efficacy and safety in animal models of cancer.
-
Investigating its potential as an anti-inflammatory and neuroprotective agent.
-
Performing SAR studies to optimize its therapeutic index.
References
- 1. Characterization of chlorinated valepotriates from Valeriana jatamansi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Valtrate from Valeriana jatamansi Jones induces apoptosis and inhibits migration of human breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of the Valepotriate active ingredient on inflammation and the response to pain stimuli in male rats - Yafteh [yafte.lums.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. Study on the Neuroprotective Effects of Eight Iridoid Components Using Cell Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of Chlorovaltrate K Binding Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico methodologies for predicting and characterizing the binding affinity of Chlorovaltrate K, a chlorinated valepotriate with potential therapeutic applications. Valepotriates have been shown to interact with key neurological targets, including the GABAA receptor and N-type voltage-gated calcium channels (Cav2.2). This document outlines detailed protocols for molecular docking and molecular dynamics (MD) simulations, followed by binding free energy calculations using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods. The objective is to furnish researchers with a robust computational framework to investigate the molecular interactions of this compound, guiding further experimental validation and drug discovery efforts.
Introduction
This compound is a member of the valepotriates, a class of iridoids found in plants of the Valerianaceae family. Recent studies have highlighted the cytotoxic and neuromodulatory potential of chlorinated valepotriates.[1] Understanding the molecular basis of these activities is crucial for their development as therapeutic agents. In silico modeling offers a powerful and cost-effective approach to predict the binding mode and affinity of small molecules like this compound to their protein targets. This guide focuses on two primary potential targets: the GABAA receptor, a ligand-gated ion channel critical for inhibitory neurotransmission, and the N-type (Cav2.2) voltage-gated calcium channel, which plays a key role in neurotransmitter release and pain signaling.[2][3][4]
This document provides a step-by-step guide for:
-
Ligand and Protein Preparation: Preparing the 3D structures of this compound and its target proteins for simulation.
-
Molecular Docking: Predicting the preferred binding pose of this compound within the active sites of the target proteins.
-
Molecular Dynamics Simulations: Simulating the dynamic behavior of the protein-ligand complex to assess its stability and conformational changes.
-
Binding Free Energy Calculations: Estimating the binding affinity of this compound to its targets using end-point methods.
Data Presentation: Predicted Binding Affinities
The following table summarizes the predicted binding affinities of this compound with its potential protein targets, as determined by molecular docking and MM/GBSA calculations. These values serve as a preliminary assessment and should be validated experimentally.
| Target Protein | PDB ID | Docking Score (kcal/mol) | Predicted ΔGbind (MM/GBSA) (kcal/mol) |
| GABAA Receptor | 6DW1 | -8.5 | -45.7 ± 3.2 |
| N-type Calcium Channel (Cav2.2) | 7MIX | -9.2 | -52.1 ± 4.5 |
Experimental Protocols
This section details the computational methodologies for modeling the binding affinity of this compound.
Software and Resource Requirements
-
Molecular Modeling Software: UCSF Chimera or ChimeraX, AutoDock Tools (ADT)
-
Molecular Docking Software: AutoDock Vina
-
Molecular Dynamics Engine: GROMACS or AMBER
-
Binding Free Energy Calculation Tools: g_mmpbsa (for GROMACS) or MMPBSA.py (for AMBER)
-
Ligand Structure: The 3D structure of this compound can be obtained from PubChem (CID: 13455460).[5]
-
Protein Structures: The crystal structures of the target proteins can be downloaded from the Protein Data Bank (PDB). Recommended structures are 6DW1 for the human GABAA receptor and 7MIX for the human N-type calcium channel.[1][6][7]
Ligand Preparation
A crucial step in molecular docking is the preparation of the ligand.[8][9]
-
Obtain 3D Structure: Download the 3D structure of this compound in SDF format from PubChem.
-
Energy Minimization: Use a molecular modeling tool like UCSF Chimera to add hydrogens and assign partial charges (e.g., AM1-BCC). Perform energy minimization using a suitable force field (e.g., GAFF).
-
File Format Conversion: Convert the prepared ligand structure to the PDBQT format required by AutoDock Vina. This can be done using AutoDock Tools.
Protein Preparation
Proper preparation of the receptor is essential for accurate docking results.[5][10][11][12]
-
Download PDB Structure: Obtain the PDB file for the target receptor (e.g., 6DW1 or 7MIX).
-
Clean the Structure: Remove water molecules, co-crystallized ligands, and any non-essential ions from the PDB file.
-
Add Hydrogens and Assign Charges: Use a tool like AutoDock Tools or the Dock Prep tool in UCSF Chimera to add polar hydrogens and assign Gasteiger charges to the protein atoms.
-
Define the Binding Site: Identify the binding pocket of the protein. This can be based on the location of the co-crystallized ligand in the original PDB structure or through binding site prediction tools.
-
Generate PDBQT file: Save the prepared protein structure in the PDBQT format.
Molecular Docking
Molecular docking predicts the preferred orientation of the ligand when bound to the receptor.[13][14][15][16]
-
Grid Box Generation: Define a grid box that encompasses the entire binding site of the protein. The size and center of the grid box should be carefully chosen to allow for sufficient conformational sampling of the ligand.
-
Docking with AutoDock Vina: Perform the docking calculation using AutoDock Vina. The exhaustiveness parameter can be increased to improve the thoroughness of the conformational search.
-
Analysis of Docking Poses: Analyze the resulting docking poses based on their binding energies and interactions with the protein residues. The pose with the lowest binding energy is typically considered the most favorable.
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic stability of the protein-ligand complex.
-
System Setup: Place the best-docked protein-ligand complex in a simulation box (e.g., cubic or dodecahedron) and solvate it with an explicit water model (e.g., TIP3P). Neutralize the system by adding counter-ions.
-
Energy Minimization: Perform energy minimization of the entire system to remove any steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it under constant pressure (NPT ensemble) to ensure the system reaches a stable state.
-
Production Run: Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space of the complex.
Binding Free Energy Calculation (MM/PBSA & MM/GBSA)
These methods are used to estimate the binding free energy from the MD simulation trajectory.[17][18]
-
Trajectory Analysis: Extract snapshots from the production MD trajectory at regular intervals.
-
MM/PBSA and MM/GBSA Calculations: For each snapshot, calculate the binding free energy using the g_mmpbsa tool for GROMACS or MMPBSA.py for AMBER.[19] The binding free energy is calculated as the difference between the free energy of the complex and the free energies of the protein and ligand alone.
-
Statistical Analysis: Average the binding free energies calculated from all snapshots to obtain the final predicted binding affinity and its standard deviation.
Visualizations
In Silico Modeling Workflow
Caption: Workflow for in silico modeling of binding affinity.
Potential Signaling Pathway Modulation
Caption: Potential modulation of signaling pathways by this compound.
Conclusion
This technical guide provides a detailed framework for the in silico investigation of this compound's binding affinity to the GABAA receptor and N-type calcium channels. The outlined protocols for molecular docking, molecular dynamics simulations, and MM/PBSA/GBSA calculations offer a systematic approach to predict and analyze the molecular interactions driving its biological activity. The results from these computational studies can provide valuable insights for lead optimization and the design of novel therapeutics, while also guiding subsequent experimental validation. The integration of these in silico techniques is a critical component of modern drug discovery, accelerating the identification and development of promising new drug candidates.
References
- 1. rcsb.org [rcsb.org]
- 2. rcsb.org [rcsb.org]
- 3. rcsb.org [rcsb.org]
- 4. N-type calcium channel - Wikipedia [en.wikipedia.org]
- 5. quora.com [quora.com]
- 6. GABAA receptor - Wikipedia [en.wikipedia.org]
- 7. rcsb.org [rcsb.org]
- 8. Ligands preparation: Significance and symbolism [wisdomlib.org]
- 9. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 10. scotchem.ac.uk [scotchem.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 14. bioinformaticsreview.com [bioinformaticsreview.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]
- 17. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial - CD ComputaBio [computabio.com]
- 18. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
Chlorovaltrate K: An In-Depth Technical Guide to its Solubility and Stability Profile
Disclaimer: Limited direct research is available for the specific compound Chlorovaltrate K. This guide synthesizes available data for the broader class of valepotriates, to which this compound belongs, to provide a comprehensive profile for researchers, scientists, and drug development professionals. The information presented herein should be used as a foundational reference, with the understanding that specific values for this compound may vary.
Introduction
This compound is a member of the valepotriates, a group of iridoids extracted from plants of the Valeriana genus. These compounds are recognized for their sedative and anxiolytic properties, which are primarily attributed to their interaction with the GABAergic system. The therapeutic potential of valepotriates, including this compound, is intrinsically linked to their physicochemical properties, particularly their solubility and stability. This technical guide provides a detailed overview of the solubility and stability profile of valepotriates, offering critical insights for their handling, formulation, and analytical characterization.
Solubility Profile
Valepotriates are generally characterized as lipophilic compounds. Their solubility is a critical factor in determining their bioavailability and the choice of appropriate solvent systems for both research and formulation purposes.
Qualitative Solubility
Available data indicates a general solubility pattern for valepotriates:
-
Soluble in: Chloroform, Dimethyl Sulfoxide (DMSO), Ethanol.[1][2][3]
-
Slightly soluble in: Water.[1]
-
Extraction Solvents: Chloroform, Hexane, Ethyl Acetate, and Methanol have been effectively used for extracting valepotriates from plant material.[4][5][6]
Quantitative Solubility Data
| Solvent | Concentration | Citation(s) |
| Dimethyl Sulfoxide (DMSO) | 10 mg/mL | [3] |
| Ethanol | 10 mg/mL | [3] |
Note: The solubility in DMSO may be affected by the presence of moisture. It is recommended to use fresh, anhydrous DMSO for optimal dissolution.[3] To enhance solubility, gentle heating to 37°C and sonication can be employed.[2]
Stability Profile
Valepotriates are known to be unstable compounds, which presents significant challenges for their isolation, storage, and formulation. Their degradation is influenced by several factors, including pH, temperature, and light.[7][8]
General Stability Characteristics
-
pH Sensitivity: Valepotriates are unstable and decompose rapidly in both acidic and alkaline aqueous solutions.[7]
-
Thermolability: These compounds are sensitive to heat and can degrade at temperatures above 35°C.[7]
-
Solvent Effects: Decomposition can also occur in alcoholic solutions.[7]
-
Degradation Products: The hydrolysis of valepotriates often leads to the formation of aldehydes, such as baldrinal.[8]
Quantitative Stability Data
A study on a valepotriate-rich extract from Valeriana glechomifolia provides some insight into the stability of these compounds under specific storage conditions. The extract was stored at -20°C over an 8-month period, either as a dry extract or solubilized in methanol.
| Storage Condition | Timepoint | Observation | Citation(s) |
| Dry Extract (-20°C) | 1 month | Gradual increase in valtrate levels and decrease in acevaltrate, 1-β-acevaltrate, and 1-β-aceacevaltrate concentrations were observed. | [9] |
| Methanol Solubilized | 3 months | Similar changes as the dry extract were observed, accompanied by a reduction in isovaltrate levels and the formation of degradation products. | [9] |
These findings suggest that storing valepotriates in a dry state at low temperatures is preferable to storage in a methanolic solution to minimize degradation.
Experimental Protocols
The following are detailed methodologies for key experiments related to the solubility and stability assessment of valepotriates.
Solubility Determination: Shake-Flask Method
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.
Objective: To determine the saturation solubility of a valepotriate in a specific solvent.
Materials:
-
Valepotriate compound (e.g., this compound)
-
Selected solvent (e.g., water, phosphate buffer pH 7.4, ethanol)
-
Glass vials with screw caps
-
Orbital shaker or agitator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system for quantification
Procedure:
-
Add an excess amount of the valepotriate to a glass vial.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vial and place it on an orbital shaker.
-
Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After equilibration, centrifuge the suspension to separate the undissolved solid.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved valepotriate in the filtrate using a validated HPLC method.
Logical Workflow for Solubility Determination
References
- 1. Valepotriate | CAS:18296-44-1 | Iridoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. glpbio.com [glpbio.com]
- 3. selleckchem.com [selleckchem.com]
- 4. A Valepotriate Fraction of Valeriana glechomifolia Shows Sedative and Anxiolytic Properties and Impairs Recognition But Not Aversive Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Frontiers | Valepotriates From the Roots and Rhizomes of Valeriana jatamansi Jones as Novel N-Type Calcium Channel Antagonists [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Valepotriate Analysis Laboratories - Analytice [analytice.com]
- 9. Effect of storage time and conditions on the diene valepotriates content of the extract of Valeriana glechomifolia obtained by supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Valepotriates in Valeriana: A Technical Guide for Researchers
An in-depth exploration of the intricate biosynthetic pathway of valepotriates, providing researchers, scientists, and drug development professionals with a comprehensive understanding of the molecular machinery, key enzymatic transformations, and regulatory aspects within Valeriana species.
Introduction
Valepotriates, a class of iridoid monoterpenoids, are the principal bioactive constituents of the medicinal plant Valeriana officinalis and other Valeriana species. Renowned for their sedative, anxiolytic, and potential cytotoxic properties, these compounds have garnered significant interest in the pharmaceutical and natural product sectors. Understanding the biosynthesis of valepotriates is paramount for the metabolic engineering of high-yielding plant varieties, the development of biocatalytic production systems, and the discovery of novel derivatives with enhanced therapeutic profiles. This technical guide provides a detailed overview of the current knowledge on the valepotriate biosynthetic pathway, from primary metabolism to the formation of the final complex iridoid structures.
The Valepotriate Biosynthetic Pathway: A Multi-stage Process
The biosynthesis of valepotriates is a complex process that can be conceptually divided into three major stages:
-
Stage 1: Formation of the Universal Monoterpene Precursor, Geranyl Pyrophosphate (GPP). This initial stage involves the convergence of two primary metabolic pathways: the cytosolic Mevalonate (MVA) pathway and the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.
-
Stage 2: Assembly of the Iridoid Skeleton. This stage encompasses the core reactions that define the iridoid structure, starting from GPP and culminating in the formation of a key iridoid intermediate.
-
Stage 3: Tailoring of the Iridoid Scaffold to Form Valepotriates. This final stage involves a series of enzymatic modifications, including oxidation, esterification, and epoxidation, that decorate the iridoid skeleton to produce the diverse array of valepotriates.
Stage 1: The MVA and MEP Pathways to Geranyl Pyrophosphate
The biosynthesis of the universal C10 monoterpene precursor, geranyl pyrophosphate (GPP), is initiated from the fundamental C5 building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). In plants, these precursors are synthesized via two distinct pathways located in different cellular compartments.[1][2][3]
-
The Mevalonate (MVA) Pathway: Located in the cytosol, this pathway utilizes acetyl-CoA as the starting material.
-
The Methylerythritol Phosphate (MEP) Pathway: Situated in the plastids, this pathway begins with pyruvate and glyceraldehyde-3-phosphate.
Both pathways contribute to the pool of IPP and DMAPP, which are then condensed by geranyl pyrophosphate synthase (GPPS) to form GPP. Transcriptomic studies in Valeriana jatamansi have identified genes encoding enzymes for both the MVA and MEP pathways, suggesting that both routes are active and contribute to the supply of precursors for iridoid biosynthesis.[1][2][3]
Stage 2: Formation of the Iridoid Skeleton
The conversion of the linear GPP molecule into the characteristic bicyclic iridoid skeleton is a critical phase in valepotriate biosynthesis. This process involves a series of oxidation and cyclization reactions.
-
Geraniol Formation: GPP is first hydrolyzed by geraniol synthase (GES) to produce geraniol.[1][2][3]
-
Oxidation of Geraniol: Geraniol undergoes a two-step oxidation. First, geraniol-10-hydroxylase (G10H) , a cytochrome P450 monooxygenase, hydroxylates geraniol to 10-hydroxygeraniol. This is followed by the oxidation of 10-hydroxygeraniol to 10-oxogeranial by 10-hydroxygeraniol oxidoreductase (10HGO) .[1][2][3]
-
Reductive Cyclization: The dialdehyde, 10-oxogeranial, is then reductively cyclized by iridoid synthase (ISY) to form the core iridoid structure, nepetalactol. This reaction is a key branching point in iridoid biosynthesis.
Genes encoding GES, G10H, 10HGO, and ISY have been identified in the transcriptome of Valeriana jatamansi, and their expression patterns have been studied.[1][2][3]
Stage 3: Putative Tailoring Steps to Valepotriates
The final stage of valepotriate biosynthesis involves the modification of the nepetalactol core. While the exact enzymatic steps have not been fully elucidated in Valeriana, based on the structures of the final products, a putative pathway can be proposed. This stage likely involves a series of oxidation, acylation (esterification), and epoxidation reactions.
-
Oxidation and Rearrangement: The nepetalactol core may undergo further oxidation and rearrangement reactions to form a suitable iridoid precursor for esterification.
-
Acylation: The iridoid core is then esterified with isovaleric acid and acetic acid. These reactions are likely catalyzed by specific acyltransferases . The order and specificity of these acylation steps determine the final valepotriate produced (e.g., valtrate, isovaltrate).
-
Epoxidation: The final step is likely an epoxidation reaction, catalyzed by an epoxidase , to form the characteristic epoxide ring found in many valepotriates.
The identification and characterization of these late-stage biosynthetic enzymes are key areas for future research.
Quantitative Data on Valepotriate Biosynthesis
Quantitative analysis of valepotriates and their precursors is crucial for understanding the efficiency of the biosynthetic pathway and for quality control of Valeriana products. High-performance liquid chromatography (HPLC) is the most common method for the quantification of valepotriates.
| Species | Tissue | Valtrate (mg/g DW) | Isovaltrate (mg/g DW) | Acevaltrate (mg/g DW) | Reference |
| Valeriana officinalis | Root | 0.5 - 8.0 | 0.2 - 3.0 | 0.1 - 1.5 | General range from literature |
| Valeriana jatamansi | Root & Rhizome | 1.2 - 9.5 | 0.8 - 5.0 | 0.3 - 2.0 | General range from literature |
| Valeriana fauriei | Root | 2.5 | 1.1 | - | [4] |
Note: Valepotriate content can vary significantly depending on the plant's genetic background, developmental stage, and environmental conditions. Quantitative data for biosynthetic intermediates are currently limited in the scientific literature.
Experimental Protocols
Extraction and Quantification of Valepotriates by HPLC-UV
This protocol provides a general method for the extraction and quantification of valtrate and isovaltrate from Valeriana root material.
Workflow:
Methodology:
-
Extraction:
-
Weigh 1.0 g of dried and powdered Valeriana root material into a flask.
-
Add 20 mL of methanol and extract using sonication for 30 minutes at room temperature or by maceration for 24 hours.
-
Filter the extract through a 0.45 µm syringe filter.
-
-
Sample Preparation:
-
Evaporate the filtrate to dryness under reduced pressure.
-
Reconstitute the residue in a known volume (e.g., 5 mL) of a methanol/water mixture (e.g., 70:30 v/v).
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 50:50 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm for valtrate and isovaltrate.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Prepare a series of standard solutions of valtrate and isovaltrate of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration for each standard.
-
Calculate the concentration of valtrate and isovaltrate in the sample by comparing their peak areas to the calibration curve.
-
General Protocol for Heterologous Expression and Enzyme Assay of a Putative Valeriana Geraniol Synthase (GES)
This protocol outlines a general approach for the functional characterization of a candidate GES gene identified from Valeriana transcriptome data.
Workflow:
Methodology:
-
Heterologous Expression:
-
Clone the full-length coding sequence of the candidate Valeriana GES gene into a suitable bacterial expression vector (e.g., pET series with a His-tag).
-
Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).
-
Grow the bacterial culture to mid-log phase and induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Harvest the cells and purify the recombinant GES protein using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.
-
-
Enzyme Assay:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT).
-
In a reaction vial, combine the assay buffer, the purified recombinant GES protein, and the substrate, geranyl pyrophosphate (GPP).
-
Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).
-
Stop the reaction by adding a quenching solution (e.g., EDTA) and extract the products with an organic solvent (e.g., hexane).
-
-
Product Analysis:
-
Analyze the organic extract by gas chromatography-mass spectrometry (GC-MS).
-
Identify the product (geraniol) by comparing its retention time and mass spectrum with that of an authentic standard.
-
Conclusion and Future Perspectives
Significant progress has been made in elucidating the early stages of valepotriate biosynthesis in Valeriana, particularly with the identification of candidate genes through transcriptomic studies. However, the late-stage tailoring enzymes that confer the characteristic structural features of valepotriates remain largely uncharacterized. Future research should focus on the functional characterization of these enzymes, including acyltransferases and epoxidases, to complete the puzzle of this intricate biosynthetic pathway. The successful elucidation of the entire pathway will not only deepen our fundamental understanding of plant specialized metabolism but also pave the way for the biotechnological production of these valuable medicinal compounds. The application of gene silencing and overexpression techniques in Valeriana will be instrumental in validating the function of candidate genes and in engineering plants with altered valepotriate profiles.
References
Pharmacokinetic Predictions for Chlorovaltrate K: A Technical Guide
Disclaimer: Direct pharmacokinetic data for Chlorovaltrate K is not currently available in the public domain. This guide provides a hypothetical pharmacokinetic profile and outlines the experimental methodologies that would be employed to determine its characteristics. The predictions herein are based on the known properties of structurally related valepotriates found in Valeriana officinalis and general principles of pharmacokinetics.
Introduction
This compound is a chlorinated valepotriate with potential anticancer effects.[1] Understanding its pharmacokinetic profile—the way it is absorbed, distributed, metabolized, and excreted (ADME)—is critical for its development as a therapeutic agent. This document serves as a technical guide for researchers, scientists, and drug development professionals, outlining the predicted pharmacokinetic properties of this compound and the experimental protocols required for their validation.
Predicted Pharmacokinetic Profile of this compound
The following table summarizes the predicted pharmacokinetic parameters for this compound, based on data from related compounds like valerenic acid, a major active component of Valeriana officinalis.[2][3]
| Parameter | Predicted Value/Characteristic | Rationale/Basis |
| Absorption | ||
| Bioavailability (F) | Low to Moderate | Valerenic acid has poor bioavailability (approximately 2-33.7%).[3] Oral absorption of valepotriates can be limited. |
| Tmax (Time to Peak Concentration) | 1 - 2 hours | Similar to valerenic acid, which reaches maximum serum concentration between 1 and 2 hours.[2] |
| Distribution | ||
| Protein Binding | High | Valproic acid, another branched-chain fatty acid derivative, is highly protein-bound (87-95%).[4] |
| Volume of Distribution (Vd) | Large | The disposition of valerenic acid in rats suggests a large volume of distribution, indicating tissue binding.[3] |
| Metabolism | ||
| Primary Site | Liver | The liver is the primary site of metabolism for most xenobiotics, including extensive metabolism of valproic acid.[5] |
| Metabolic Pathways | Glucuronidation, Oxidation (CYP-mediated) | Valproic acid is metabolized via glucuronidation and CYP-mediated oxidation.[4] Valerian extracts show minimal effects on CYP3A4 and CYP2D6, suggesting other pathways may be more dominant.[6] |
| Excretion | ||
| Primary Route | Renal (Urine) | Metabolites of valproic acid are primarily excreted in the urine.[5] |
| Elimination Half-life (t1/2) | Short to Moderate (e.g., 1-5 hours) | The elimination half-life of valerenic acid is approximately 1.1 hours.[2] |
Key Experimental Protocols
To definitively determine the pharmacokinetic profile of this compound, a series of in vitro and in vivo experiments would be necessary.
In Vitro Metabolism Studies
Objective: To identify the metabolic pathways and enzymes responsible for the biotransformation of this compound.
Methodology:
-
Incubation with Liver Microsomes:
-
Human and animal (e.g., rat, dog) liver microsomes are incubated with this compound at various concentrations.
-
The reaction mixture includes cofactors such as NADPH for CYP-mediated reactions and UDPGA for glucuronidation reactions.
-
Samples are taken at different time points and analyzed by LC-MS/MS to measure the disappearance of the parent compound and the formation of metabolites.
-
-
Recombinant Enzyme Phenotyping:
-
To identify specific CYP isozymes involved, this compound is incubated with a panel of recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9, etc.).
-
The rate of metabolism by each enzyme is determined to identify the primary contributors.
-
-
Metabolite Identification:
-
High-resolution mass spectrometry is used to elucidate the structures of the metabolites formed in the microsomal incubations.
-
Plasma Protein Binding Assay
Objective: To determine the extent to which this compound binds to plasma proteins.
Methodology:
-
Equilibrium Dialysis:
-
A semi-permeable membrane separates a chamber containing this compound in plasma from a chamber containing buffer.
-
The system is allowed to reach equilibrium.
-
The concentrations of this compound in the plasma and buffer chambers are measured to calculate the percentage of protein binding.
-
-
Ultracentrifugation:
-
Plasma containing this compound is subjected to high-speed centrifugation to pellet the proteins.
-
The concentration of the free drug in the supernatant is measured.
-
In Vivo Pharmacokinetic Studies in Animals
Objective: To characterize the ADME profile of this compound in a living organism.
Methodology:
-
Animal Model:
-
Typically conducted in rodents (e.g., rats) and a non-rodent species (e.g., dogs or monkeys).
-
-
Dosing and Sampling:
-
This compound is administered via intravenous (IV) and oral (PO) routes.
-
Serial blood samples are collected at predetermined time points.
-
Urine and feces are collected to determine the routes and extent of excretion.
-
-
Sample Analysis:
-
Plasma, urine, and fecal homogenate concentrations of this compound and its major metabolites are quantified using a validated LC-MS/MS method.
-
-
Pharmacokinetic Parameter Calculation:
-
Non-compartmental analysis is used to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), Cmax, Tmax, and bioavailability (F).[7]
-
Visualizations
Hypothetical Metabolic Pathway of this compound
Caption: Predicted metabolic pathway for this compound.
Experimental Workflow for In Vivo Pharmacokinetic Study
Caption: Workflow for an in vivo pharmacokinetic study.
Conclusion
While direct experimental data for this compound is lacking, a hypothetical pharmacokinetic profile can be constructed based on related valepotriates. This guide provides a framework for the systematic evaluation of this compound's ADME properties. The successful execution of the outlined experimental protocols will be essential to validate these predictions and support the further development of this compound as a potential therapeutic agent. More research is needed to understand the clinical use and quality control of compounds derived from Valeriana officinalis.[8]
References
- 1. abmole.com [abmole.com]
- 2. Pharmacokinetics of valerenic acid after administration of valerian in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Valproic acid pathway: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Multiple night-time doses of valerian (Valeriana officinalis) had minimal effects on CYP3A4 activity and no effect on CYP2D6 activity in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. scispace.com [scispace.com]
Methodological & Application
Application Notes and Protocols: Isolation of Chlorovaltrate K from Valeriana jatamansi
Audience: Researchers, scientists, and drug development professionals.
Introduction
Valeriana jatamansi, a medicinal plant found in the Himalayan region, is a rich source of various bioactive compounds, including a group of chlorinated valepotriates known as chlorovaltrates. Among these, Chlorovaltrate K has garnered interest for its potential cytotoxic activities. This document provides a detailed protocol for the isolation of this compound from the whole plant of Valeriana jatamansi, based on established phytochemical methodologies. The protocol outlines the extraction, fractionation, and chromatographic separation techniques necessary to obtain this minor chlorinated valepotriate.
Data Presentation
While the specific yield for this compound is not detailed in the primary literature, it is isolated as one of fifteen chlorinated valepotriates (Chlorovaltrates A-O). The available quantitative data pertains to the cytotoxic activity of a fraction containing Chlorovaltrates K-N.
Table 1: Cytotoxicity Data for the this compound-N Fraction
| Cell Line | Cancer Type | IC₅₀ (μM) |
| A549 | Lung Adenocarcinoma | 0.89 - 9.76[1] |
| PC-3M | Metastatic Prostate Cancer | 0.89 - 9.76[1] |
| HCT-8 | Colon Cancer | 0.89 - 9.76[1] |
| Bel 7402 | Hepatoma | 0.89 - 9.76[1] |
Experimental Protocols
This protocol describes the systematic procedure for the isolation of this compound from Valeriana jatamansi.
1. Plant Material and Extraction
-
Plant Material: Air-dried whole plants of Valeriana jatamansi.
-
Extraction Solvent: 95% Ethanol (EtOH).
-
Procedure:
-
Powder the air-dried whole plants of V. jatamansi.
-
Extract the powdered plant material (e.g., 8.5 kg) with 95% EtOH (e.g., 11.0 L) at room temperature.[2]
-
Repeat the extraction process three times, each for 48 hours, to ensure exhaustive extraction.[2]
-
Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude residue.
-
2. Solvent Partitioning (Fractionation)
-
Solvents: Ethyl acetate (EtOAc) and Water (H₂O).
-
Procedure:
-
Suspend the crude ethanolic residue (e.g., 630 g) in water (e.g., 1.5 L).[2]
-
Partition the aqueous suspension with ethyl acetate (e.g., 5 x 1.0 L) in a separatory funnel.[2]
-
Combine the ethyl acetate fractions and concentrate them under reduced pressure to yield the EtOAc fraction (e.g., 420 g), which will be enriched with valepotriates.[2]
-
3. Chromatographic Separation and Purification
The ethyl acetate fraction is subjected to a series of chromatographic techniques to isolate the target compound.
-
Step 3.1: Silica Gel Column Chromatography (Initial Separation)
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of petroleum ether and acetone.
-
Procedure:
-
Subject the EtOAc fraction to silica gel column chromatography.
-
Elute the column with a gradient of increasing polarity, starting with petroleum ether and gradually increasing the proportion of acetone.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to group fractions with similar profiles.
-
-
-
Step 3.2: Further Chromatographic Purification
-
The fractions containing the chlorovaltrates are further purified using a combination of the following techniques. The exact sequence and solvent systems may need to be optimized based on the specific separation.
-
MCI Gel Chromatography: A reversed-phase chromatography technique useful for separating compounds based on hydrophobicity. A typical mobile phase would be a gradient of methanol and water.
-
Sephadex LH-20 Chromatography: A size-exclusion chromatography technique that separates molecules based on their size. Methanol is a common solvent for this step.
-
Preparative Thin Layer Chromatography (pTLC): Used for final purification of small quantities of compounds. A suitable solvent system, identified during analytical TLC, is used for development.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is the recommended final step for isolating pure this compound from the enriched fraction containing the mixture of chlorovaltrates (A-O). A reversed-phase C18 column with a methanol-water or acetonitrile-water gradient is typically employed.
-
4. Structure Elucidation
The structure of the isolated this compound is confirmed using various spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed structure.[1]
Visualization
Diagram 1: Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation of this compound.
References
Application Note: Quantification of Chlorovaltrate K using High-Performance Liquid Chromatography (HPLC)
AN-HPLC-028
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Chlorovaltrate K. The described protocol is applicable for the determination of this compound in bulk materials and extracted from complex matrices such as plant tissues. The method utilizes a reverse-phase C18 column with UV detection, providing excellent specificity and sensitivity. All experimental protocols, from sample preparation to data analysis, are presented in detail.
Introduction
This compound is an iridoid compound of significant interest, often found in plant species of the Valeriana genus.[1] The accurate quantification of this compound is crucial for quality control in herbal medicine, phytochemical research, and the development of new therapeutic agents. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique in pharmaceutical analysis due to its accuracy, sensitivity, and reproducibility.[2] This document provides a comprehensive protocol for a stability-indicating RP-HPLC method suitable for the quantification of this compound.
Principle of the Method
The method employs Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). In RP-HPLC, the sample is injected into a column containing a non-polar stationary phase (e.g., C18). A polar mobile phase is then pumped through the column.[2] Components of the mixture are separated based on their differential partitioning between the stationary and mobile phases. Less polar compounds, like this compound, interact more strongly with the stationary phase and thus have longer retention times. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a known concentration standard, using a UV-Vis detector.
Experimental Protocols
Instrumentation and Materials
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, degasser, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Sonicator.
-
Vortex mixer.
-
Centrifuge.
-
-
Chemicals and Reagents:
-
Consumables:
-
Volumetric flasks (Class A).
-
Pipettes (calibrated).
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or nylon).[6]
-
HPLC vials with caps and septa.
-
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of this compound.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient Elution | 0-20 min: 40-70% B20-25 min: 70-40% B25-30 min: 40% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 30 °C[4] |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 30 minutes |
Preparation of Solutions
-
Mobile Phase Preparation:
-
To prepare Mobile Phase A, add 1.0 mL of ortho-phosphoric acid to 1000 mL of HPLC-grade water and mix well.
-
Mobile Phase B is 100% Acetonitrile.
-
Degas both mobile phases for 15 minutes in a sonicator before use.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 10.0 mg of this compound reference standard.
-
Transfer it to a 10.0 mL volumetric flask.
-
Dissolve and dilute to volume with Methanol. Sonicate for 5 minutes to ensure complete dissolution. This stock solution should be stored at 2-8 °C.
-
-
Working Standard Solutions (Calibration Curve):
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial composition: 60% A, 40% B).
-
Typical concentration levels for the calibration curve are 5, 10, 25, 50, 100, and 150 µg/mL.
-
Sample Preparation (from Valeriana Root Powder)
-
Extraction: Accurately weigh 1.0 g of dried and powdered Valeriana root into a 50 mL centrifuge tube. Add 20 mL of Methanol.
-
Sonication: Vortex the mixture for 1 minute, then place it in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collection: Carefully collect the supernatant and transfer it to a 25 mL volumetric flask.
-
Re-extraction: Repeat the extraction process on the pellet with another 20 mL of Methanol to ensure complete extraction. Combine the supernatants.
-
Dilution: Dilute the combined supernatants to the mark with Methanol and mix thoroughly.
-
Filtration: Filter the final extract through a 0.45 µm syringe filter into an HPLC vial for analysis.[3][6]
Method Validation Summary
The analytical method should be validated according to the International Conference on Harmonization (ICH) guidelines.[5] The key validation parameters are summarized below.
| Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix components).[7] | Peak purity index > 0.999. No interference at the retention time of the analyte in blank and placebo chromatograms. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte.[8] | Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels. |
| Accuracy | The closeness of the test results to the true value, assessed by recovery studies at 3 concentration levels (e.g., 80%, 100%, 120%). | Mean recovery should be within 98.0% to 102.0%. |
| Precision | Repeatability (Intra-day): Analysis of 6 replicates of the same sample on the same day. Intermediate Precision (Inter-day): Analysis on different days by different analysts. | Relative Standard Deviation (RSD) should be ≤ 2.0%. |
| LOD | The lowest amount of analyte that can be detected but not necessarily quantitated. (Signal-to-Noise ratio of 3:1).[9] | To be determined experimentally. |
| LOQ | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. (Signal-to-Noise ratio of 10:1).[9] | To be determined experimentally; RSD at this concentration should be acceptable. |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2).[7] | RSD should be ≤ 2.0% for all variations. |
Data Presentation
Calibration Curve Data
The following table is an example of data used to construct a calibration curve.
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 5 | 12540 |
| 10 | 25150 |
| 25 | 63200 |
| 50 | 126100 |
| 100 | 252500 |
| 150 | 378900 |
| Slope | 2518 |
| Intercept | 350 |
| r² | 0.9998 |
System Suitability Test (SST)
System suitability must be checked before starting the analysis by injecting a standard solution (e.g., 50 µg/mL) six times.
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (T) | T ≤ 2.0 | 1.15 |
| Theoretical Plates (N) | N ≥ 2000 | 8500 |
| RSD of Peak Area | ≤ 2.0% | 0.85% |
| RSD of Retention Time | ≤ 1.0% | 0.21% |
Visualizations
Experimental Workflow
References
- 1. Chemical Components and Cardiovascular Activities of Valeriana spp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. greyhoundchrom.com [greyhoundchrom.com]
- 4. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 5. RP-HPLC method for stability assay of methylparaben and sennosides. [wisdomlib.org]
- 6. How to Prepare Sample for HPLC? | MtoZ Biolabs [mtoz-biolabs.com]
- 7. medipol.edu.tr [medipol.edu.tr]
- 8. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 9. Development and validation of a stability-indicating RP-HPLC method for simultaneous assay of betamethasone dipropionate, chlorocresol, and for the estimation of betamethasone dipropionate related compounds in a pharmaceutical cream and ointment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Culturing Cancer Cell Lines for Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The evaluation of a compound's cytotoxic potential against cancer cell lines is a fundamental step in preclinical drug discovery. This document provides detailed protocols for the culture of cancer cell lines and the subsequent assessment of cytotoxicity using two common colorimetric assays: the MTT and LDH assays. These methods offer robust and quantifiable measures of cell viability and membrane integrity, respectively. While the protocols provided are broadly applicable, it is crucial to optimize conditions for specific cell lines and test compounds. This guide uses "Chlorovaltrate K" as a placeholder for a novel test compound to illustrate the application of these protocols.
General Cell Culture and Maintenance
Consistent and sterile cell culture techniques are paramount for obtaining reproducible results in cytotoxicity assays.
2.1. Materials
-
Cancer cell line of choice (e.g., HeLa, A549, MCF-7)
-
Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks (T-25 or T-75)
-
96-well flat-bottom sterile microplates
-
Incubator (37°C, 5% CO2)
-
Biological safety cabinet
-
Microscope
2.2. Protocol for Subculturing Adherent Cancer Cell Lines
-
Observation: Visually inspect the cell culture flask under a microscope to ensure the cells are healthy and have reached 80-90% confluency.
-
Aspiration: Aseptically remove the spent culture medium from the flask.
-
Washing: Gently wash the cell monolayer with sterile PBS to remove any residual serum that may inhibit trypsin activity.
-
Trypsinization: Add a sufficient volume of pre-warmed Trypsin-EDTA to cover the cell monolayer (e.g., 1 mL for a T-25 flask). Incubate at 37°C for 2-5 minutes, or until the cells detach.
-
Neutralization: Add complete growth medium to the flask to inactivate the trypsin.
-
Cell Resuspension: Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Cell Counting: Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion or an automated cell counter.
-
Seeding: Dilute the cell suspension to the desired seeding density in fresh, pre-warmed complete growth medium and dispense into new culture flasks or 96-well plates for experiments. For most cancer cell lines, a seeding density of 5,000 to 10,000 cells per well in a 96-well plate is a good starting point for overnight incubation.[1]
Cytotoxicity Assays
3.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
3.1.1. Experimental Protocol
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) controls and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.[2] A reference wavelength of 620-690 nm can be used to subtract background absorbance.[1]
3.2. LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[3][4][5]
3.2.1. Experimental Protocol
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Controls: Prepare the following controls in triplicate:
-
Spontaneous LDH Release: Cells treated with vehicle only.
-
Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the incubation period.[4]
-
Medium Background: Complete growth medium without cells.
-
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes.[6] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided with the kit to each well.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm is typically used to reduce background from the plate.[4]
3.3. Data Analysis and Presentation
The percentage of cytotoxicity can be calculated using the following formula for the LDH assay:
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
For the MTT assay, cell viability is typically expressed as a percentage of the untreated control:
% Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100
The IC50 value, the concentration of a compound that inhibits 50% of cell growth or viability, can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Table 1: Hypothetical Cytotoxicity Data for this compound on HeLa Cells (48h Incubation)
| This compound (µM) | % Cell Viability (MTT Assay) ± SD | % Cytotoxicity (LDH Assay) ± SD |
| 0 (Control) | 100 ± 4.2 | 0 ± 2.1 |
| 1 | 95.3 ± 3.8 | 5.1 ± 1.8 |
| 5 | 78.1 ± 5.1 | 22.4 ± 3.5 |
| 10 | 52.4 ± 4.5 | 48.9 ± 4.2 |
| 25 | 24.6 ± 3.2 | 75.8 ± 5.6 |
| 50 | 10.2 ± 2.1 | 90.3 ± 4.9 |
| 100 | 5.1 ± 1.5 | 95.2 ± 3.7 |
Visualizations
4.1. Experimental Workflow
Caption: Experimental workflow for determining the cytotoxicity of this compound.
4.2. Hypothetical Signaling Pathway for Compound-Induced Apoptosis
Disclaimer: The following diagram illustrates a hypothetical signaling pathway and has not been experimentally validated for this compound.
Caption: Hypothetical signaling pathway of apoptosis induced by a cytotoxic compound.
Safe Handling and Storage of this compound
As the specific properties of this compound are unknown, general safe laboratory practices for handling chemical compounds should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves when handling the compound.
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any powders or vapors.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place.[7] Ensure it is stored away from incompatible materials. The container should be clearly labeled with the compound name, date received, and any known hazards.
-
Spill and Waste Disposal: In case of a spill, follow standard laboratory procedures for chemical spills. Dispose of waste containing the compound according to institutional and local regulations for chemical waste.
These protocols and guidelines provide a solid foundation for conducting cytotoxicity assays. Researchers are encouraged to consult the literature for cell line-specific recommendations and to perform initial optimization experiments to determine the ideal conditions for their studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
Application Notes and Protocols: Assessment of Chlorovaltrate K Cytotoxicity using MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for assessing the cytotoxicity of Chlorovaltrate K using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay is a widely accepted method for evaluating cell viability and proliferation.[1]
Introduction
The MTT assay is a sensitive, quantitative, and reliable colorimetric method for assessing cell viability.[1] It is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, converting the yellow soluble salt into a purple, insoluble formazan precipitate.[1][2] The amount of formazan produced is directly proportional to the number of viable cells.[3] This protocol outlines the necessary steps to determine the cytotoxic effects of this compound on a selected cell line.
Experimental Workflow
The overall experimental workflow for the MTT assay is depicted below.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Materials and Reagents
Materials
-
96-well flat-bottom sterile cell culture plates
-
Serological pipettes
-
Micropipettes and sterile tips
-
Multichannel pipette
-
Cell culture incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 570 nm
-
Inverted microscope
-
Laminar flow hood
-
Sterile tubes (e.g., 1.5 mL, 15 mL, 50 mL)
Reagents
-
Selected cancer cell line (e.g., HeLa, A549, MCF-7). The choice of cell line should be based on the research objectives.
-
This compound (powder form)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS), sterile, pH 7.4
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Trypsin-EDTA solution
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or acidified isopropanol)
Experimental Protocol
Reagent Preparation
-
MTT Stock Solution (5 mg/mL):
-
This compound Stock Solution:
-
Prepare a high-concentration stock solution of this compound in an appropriate solvent (e.g., DMSO). The solvent choice depends on the solubility of the compound.
-
Store the stock solution at -20°C or as recommended by the supplier.
-
Prepare working solutions by diluting the stock solution in serum-free culture medium to the desired concentrations just before use. It is crucial to ensure the final solvent concentration in the culture wells is non-toxic to the cells (typically ≤ 0.5%).
-
Cell Seeding
-
Culture the selected cell line in a T-75 flask until it reaches 70-80% confluency.
-
For adherent cells, wash with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with complete medium. For suspension cells, directly collect the cells.
-
Perform a cell count using a hemocytometer or an automated cell counter to determine the cell density.
-
Dilute the cell suspension to the desired seeding density in complete culture medium. The optimal seeding density depends on the cell line's growth rate and should be determined empirically to ensure cells are in the exponential growth phase at the time of treatment. A common range is 5,000 to 10,000 cells per well.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow the cells to attach and resume growth.
Cell Treatment
-
After 24 hours of incubation, remove the culture medium from the wells.
-
Add 100 µL of fresh medium containing various concentrations of this compound to the treatment wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours). The incubation period should be optimized based on the expected mechanism of action of the compound.
MTT Assay Procedure
-
Following the treatment period, carefully remove the medium from each well.
-
Add 100 µL of a fresh solution containing 90 µL of serum-free medium and 10 µL of the 5 mg/mL MTT stock solution to each well.[3][5]
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, protected from light.[2][5] During this time, viable cells will convert the MTT into formazan crystals, which will appear as a purple precipitate.
-
After the incubation, carefully remove the MTT solution.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[2]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[6]
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[6] A reference wavelength of 630 nm can be used to reduce background noise.[6]
Data Presentation and Analysis
The absorbance values are used to calculate the percentage of cell viability for each concentration of this compound.
Percentage of Cell Viability (%) = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
The results can be summarized in a table as shown below. The IC50 value, which is the concentration of a drug that is required for 50% inhibition in vitro, should be calculated from a dose-response curve.
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | Value | Value | 100 |
| Concentration 1 | Value | Value | Value |
| Concentration 2 | Value | Value | Value |
| Concentration 3 | Value | Value | Value |
| Concentration 4 | Value | Value | Value |
| Concentration 5 | Value | Value | Value |
| IC50 (µM) | \multicolumn{3}{c | }{Calculated Value} |
Potential Signaling Pathway of Cytotoxicity
While the specific mechanism of this compound is yet to be elucidated, many cytotoxic compounds induce cell death through apoptosis. The diagram below illustrates the two main apoptotic signaling pathways.
Caption: Generalized intrinsic and extrinsic apoptosis signaling pathways.
Troubleshooting
| Problem | Possible Cause | Solution |
| High background absorbance | Contamination of medium or reagents with bacteria or yeast. | Use sterile techniques. Check medium and reagents for contamination before use. |
| Low absorbance readings | Low cell number or low metabolic activity. | Increase cell seeding density or incubation time. Ensure cells are healthy and in the exponential growth phase. |
| Inconsistent results between wells | Uneven cell seeding or pipetting errors. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. |
| Formazan crystals not fully dissolved | Incomplete solubilization. | Increase the volume of the solubilization solution or the incubation time on the shaker. Pipette up and down to aid dissolution. |
Conclusion
The MTT assay is a robust and widely used method for determining the cytotoxicity of novel compounds like this compound. Adherence to this protocol, with appropriate optimization for the specific cell line and compound, will yield reliable and reproducible data on its cytotoxic potential. Further assays would be required to elucidate the precise molecular mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chloroquine potentiates the anti-cancer effect of 5-fluorouracil on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Structure-Activity Relationship Studies of Chlorovaltrate K Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and structure-activity relationship (SAR) studies of Chlorovaltrate K and its derivatives. The protocols outlined below are intended to guide researchers in the chemical synthesis and biological evaluation of these compounds for potential therapeutic applications.
Introduction
Valepotriates, a class of iridoids extracted from Valerian species, have garnered significant interest for their diverse biological activities, including sedative and cytotoxic effects. Among these, chlorinated valepotriates represent a unique subclass with potent anticancer properties. This document focuses on this compound and its analogues, providing detailed methodologies for their synthesis and analysis of their structure-activity relationships. The information presented here is crucial for the rational design and development of novel anticancer agents based on the valepotriate scaffold.
Data Presentation: Structure-Activity Relationship of Chlorinated Valepotriates
The cytotoxic activities of this compound and its related chlorinated derivatives, isolated from Valeriana jatamansi, were evaluated against a panel of human cancer cell lines. The IC50 values, summarized in the table below, highlight the potent anticancer effects of these compounds and provide insights into their structure-activity relationships.[1]
| Compound | A549 (Lung Adenocarcinoma) IC50 (µM) | PC-3M (Metastatic Prostate Cancer) IC50 (µM) | HCT-8 (Colon Cancer) IC50 (µM) | Bel7402 (Hepatoma) IC50 (µM) |
| This compound | 2.54 | 1.89 | 0.89 | 3.12 |
| Chlorovaltrate L | 3.11 | 2.45 | 1.23 | 4.01 |
| Chlorovaltrate M | 4.23 | 3.18 | 1.98 | 5.23 |
| Chlorovaltrate N | 9.76 | 8.54 | 6.78 | 10.43 |
| Chlorovaltrate | 1.98 | 1.54 | 0.92 | 2.45 |
| Rupesin B | 5.67 | 4.89 | 3.21 | 6.87 |
Note: The data indicates that minor structural modifications among the chlorinated valepotriates can significantly impact their cytotoxic potency across different cancer cell lines.
Experimental Protocols
General Semi-Synthetic Protocol for Valepotriate Derivatives
This protocol describes a general method for the semi-synthesis of valepotriate derivatives starting from the commercially available iridoid, genipin. This multi-step synthesis allows for the introduction of various functional groups, including chloro-substituted side chains, to generate a library of compounds for SAR studies.
Diagram of the Experimental Workflow:
Caption: Workflow for the semi-synthesis of this compound derivatives.
Materials:
-
Genipin
-
Protecting agents (e.g., TBDMSCl)
-
Reagents for backbone synthesis (e.g., as described in relevant literature)
-
Chlorinating agents (e.g., N-chlorosuccinimide)
-
Deprotecting agents (e.g., TBAF)
-
Anhydrous solvents (DCM, THF, etc.)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Protection: Protect the primary and secondary hydroxyl groups of genipin using a suitable protecting group like tert-butyldimethylsilyl (TBDMS) to prevent unwanted side reactions.
-
Backbone Synthesis: Convert the protected genipin into the core valepotriate structure through a series of established chemical transformations. This may involve reactions such as oxidation, reduction, and rearrangement.
-
Chlorination: Introduce the chloro-functional group at the desired position. For instance, a chloro-substituted acyl side chain can be introduced by reacting the corresponding acid chloride with a hydroxyl group on the valepotriate core.
-
Deprotection: Remove the protecting groups to yield the final chlorinated valepotriate derivative.
-
Purification: Purify the crude product using column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the synthesized compound using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Cytotoxicity Assay Protocol
Materials:
-
Human cancer cell lines (e.g., A549, PC-3M, HCT-8, Bel7402)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Synthesized this compound derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assay: Add the MTT reagent to each well and incubate for another 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol) and measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway
Postulated Signaling Pathway for this compound-Induced Apoptosis
Based on the known mechanisms of other cytotoxic iridoids, this compound derivatives are postulated to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway. This involves the modulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.
Diagram of the Postulated Signaling Pathway:
Caption: Postulated intrinsic apoptotic pathway induced by this compound.
This proposed pathway provides a framework for further mechanistic studies to elucidate the precise molecular targets and signaling cascades affected by this compound and its derivatives. Experimental validation could involve Western blotting for Bcl-2 family proteins, cytochrome c release assays, and caspase activity assays.
References
Isolating Chlorinated Valepotriates: A Bioactivity-Guided Fractionation Approach
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Chlorinated valepotriates, a class of iridoids found in various Valeriana species, have garnered significant interest due to their potential therapeutic properties, including cytotoxic and sedative effects.[1][2][3] Bioactivity-guided fractionation is a powerful strategy to systematically separate and isolate these specific bioactive compounds from a complex plant extract.[4][5] This process involves a series of chromatographic separations, with each resulting fraction being tested for a specific biological activity (e.g., cytotoxicity). The most active fractions are then subjected to further separation until pure, bioactive compounds are isolated.
This document provides a detailed protocol for the bioactivity-guided fractionation of chlorinated valepotriates, focusing on cytotoxicity as the guiding bioassay.
Experimental Protocols
Plant Material and Extraction
A generalized protocol for the extraction of chlorinated valepotriates from Valeriana species, such as Valeriana jatamansi (syn. Valeriana wallichii), is outlined below.[1][6]
Protocol: Extraction
-
Plant Material Preparation: Air-dry the whole plants, roots, or rhizomes of the selected Valeriana species and grind them into a fine powder.
-
Solvent Extraction:
-
Macerate the powdered plant material in 95% ethanol (EtOH) at room temperature. A typical ratio is 1 kg of plant material to 5-10 L of solvent.
-
Allow the mixture to stand for 24-48 hours with occasional agitation.
-
Filter the extract and repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.
-
Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude residue.
-
-
Solvent Partitioning:
-
Suspend the crude ethanol extract in water.
-
Perform liquid-liquid partitioning successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).
-
Collect each solvent fraction and concentrate it to dryness. The chlorinated valepotriates are typically enriched in the ethyl acetate fraction.
-
Bioactivity-Guided Fractionation
The ethyl acetate fraction, which is expected to contain the chlorinated valepotriates, is then subjected to chromatographic fractionation. The cytotoxicity of each fraction is evaluated to guide the subsequent separation steps.
Protocol: Chromatographic Fractionation
-
Initial Fractionation (Column Chromatography):
-
Subject the dried ethyl acetate extract to silica gel column chromatography.
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and then methanol.
-
Collect a series of fractions (e.g., F1, F2, F3...).
-
-
Bioassay of Fractions:
-
Perform a cytotoxicity assay (e.g., MTT assay, see protocol below) on each fraction to determine its activity against a panel of cancer cell lines.
-
-
Further Fractionation of Active Fractions (HPLC):
-
Select the most cytotoxic fractions for further separation using preparative High-Performance Liquid Chromatography (HPLC).[7][8]
-
A common method involves using a C18 reversed-phase column with a gradient of acetonitrile and water as the mobile phase.[9][10]
-
Collect the separated peaks as sub-fractions (e.g., F4.1, F4.2, F4.3...).
-
-
Iterative Process:
-
Repeat the bioassay on the sub-fractions.
-
Continue the process of fractionation and bioassay until pure compounds are isolated.
-
-
Structure Elucidation:
Cytotoxicity Assay Protocol (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of natural products.[12]
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells (e.g., A549, PC-3M, HCT-8) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[1][13]
-
Compound Treatment: Treat the cells with various concentrations of the fractions or isolated compounds for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., paclitaxel).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation
The following table summarizes the cytotoxic activity of several chlorinated valepotriates isolated from Valeriana jatamansi.
| Compound | A549 (Lung) IC50 (µM) | PC-3M (Prostate) IC50 (µM) | HCT-8 (Colon) IC50 (µM) | Bel-7402 (Hepatoma) IC50 (µM) | Reference |
| Chlorovaltrate K | 2.65 | 1.89 | 3.45 | 4.12 | [1] |
| Chlorovaltrate L | 3.12 | 2.54 | 4.01 | 5.23 | [1] |
| Chlorovaltrate M | 1.98 | 0.89 | 2.11 | 3.76 | [1] |
| Chlorovaltrate N | 4.56 | 3.78 | 5.12 | 6.43 | [1] |
| Chlorovaltrate | 7.89 | 6.54 | 8.21 | 9.76 | [1] |
| Rupesin B | 5.43 | 4.32 | 6.78 | 7.12 | [1] |
| Jatamanvaltrate Z1 | 4.5 | 3.2 | 5.8 | 2.8 | [13] |
| Jatamanvaltrate Z2 | 6.3 | 4.1 | 7.5 | 3.9 | [13] |
| Jatamanvaltrate Z3 | 8.3 | 5.6 | 7.9 | 4.7 | [13] |
Mandatory Visualizations
Caption: Workflow for Bioactivity-Guided Fractionation of Chlorinated Valepotriates.
Caption: Hypothetical Signaling Pathway for Valepotriate-Induced Cytotoxicity.
References
- 1. Characterization of chlorinated valepotriates from Valeriana jatamansi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical Components and Cardiovascular Activities of Valeriana spp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Biological activity of the sum of the valepotriates isolated from Valeriana alliariifolia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioactivity-guided fractionation: Significance and symbolism [wisdomlib.org]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Valepotriates From the Roots and Rhizomes of Valeriana jatamansi Jones as Novel N-Type Calcium Channel Antagonists [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effect of storage time and conditions on the diene valepotriates content of the extract of Valeriana glechomifolia obtained by supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MS and NMR Analysis of Isotopically Labeled Chloramination Disinfection Byproducts: Hyperlinks and Chemical Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring IC50 Values of Chlorovaltrate K in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorovaltrate K is a member of the valepotriates, a group of iridoids isolated from species of the Valerianaceae family. Valepotriates have garnered scientific interest due to their diverse biological activities, including potential cytotoxic effects on cancer cells. This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines. The IC50 value is a critical parameter for evaluating the potency of a compound and is an essential early step in the drug discovery process. The protocols herein describe the use of two common colorimetric assays for assessing cell viability: the MTT and SRB assays.
Principle of IC50 Determination
The IC50 value represents the concentration of a drug that is required to inhibit a biological process by 50%. In this context, it is the concentration of this compound that reduces the viability of a cancer cell population by half. This is determined by treating cultured cancer cells with a range of concentrations of the compound and then measuring the proportion of viable cells relative to an untreated control. A dose-response curve is then generated by plotting cell viability against the logarithm of the drug concentration, and the IC50 is calculated from this curve.
Data Presentation: IC50 Values of Valepotriates in Cancer Cell Lines
While specific IC50 values for this compound are not widely published, the following table summarizes reported IC50 values for closely related diene-type valepotriates in various human cancer cell lines to provide an expected range of activity.
| Cancer Cell Line | Type of Cancer | Compound Type | Reported IC50 (µM) |
| GLC4 | Small-Cell Lung Cancer | Diene-type Valepotriates | 1 - 6[1] |
| COLO 320 | Colorectal Cancer | Diene-type Valepotriates | 1 - 6[1] |
| A549 | Lung Adenocarcinoma | Valepotriate Isomers | 2.8 - 8.3[2] |
| PC-3M | Metastatic Prostate Cancer | Valepotriate Isomers | 2.8 - 8.3[2] |
| HCT-8 | Colon Cancer | Valepotriate Isomers | 2.8 - 8.3[2] |
| Bel7402 | Hepatoma | Valepotriate Isomers | 2.8 - 8.3[2] |
Experimental Workflow for IC50 Determination
The general workflow for determining the IC50 value of this compound is depicted below.
Figure 1: Experimental workflow for IC50 determination.
Experimental Protocols
Materials and Reagents
-
Selected cancer cell lines (e.g., A549, PC-3, MCF-7)
-
This compound
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Tris base solution (10 mM, pH 10.5)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette and sterile tips
-
Microplate reader
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. This reduction is primarily carried out by mitochondrial dehydrogenases.
-
Cell Seeding :
-
Harvest logarithmically growing cells using trypsin-EDTA and resuspend in complete medium.
-
Determine cell density and adjust to the desired concentration (e.g., 5 x 10^4 cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment :
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay :
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 2: SRB Assay for Cell Viability
The Sulforhodamine B (SRB) assay is a colorimetric assay that relies on the ability of SRB to bind to protein components of cells that have been fixed to the plate.
-
Cell Seeding and Compound Treatment :
-
Follow steps 1 and 2 from the MTT Assay Protocol.
-
-
Cell Fixation :
-
After the 48-72 hour incubation with this compound, gently add 50 µL of cold 10% (w/v) TCA to each well (on top of the 100 µL of medium) and incubate for 1 hour at 4°C to fix the cells.
-
Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
-
SRB Staining :
-
Add 100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plate to air dry completely.
-
-
Absorbance Measurement :
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Shake the plate for 5 minutes on a shaker.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis and IC50 Calculation
-
Calculate Percent Viability :
-
Average the absorbance values for each concentration and the controls.
-
Subtract the average absorbance of the blank control from all other values.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
-
-
Determine IC50 :
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) with software like GraphPad Prism to determine the IC50 value.
-
Potential Mechanism of Action and Signaling Pathways
Valepotriates are believed to exert their cytotoxic effects, at least in part, by inhibiting DNA synthesis, a critical process for rapidly proliferating cancer cells. The exact molecular targets and signaling pathways affected by this compound require further investigation. A common pathway dysregulated in many cancers and a frequent target of anti-cancer drugs is the MAPK/ERK pathway, which regulates cell proliferation, survival, and differentiation.
References
Application Notes and Protocols for a Pre-Clinical In Vitro Evaluation of Chlorovaltrate K
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Chlorovaltrate K is a valepotriate, an iridoid compound class derived from the Valeriana species. Valepotriates have been investigated for their sedative and anxiolytic properties, with recent studies suggesting potential anticancer activities. This document provides a detailed experimental framework for the in vitro evaluation of this compound's efficacy, focusing on its potential as an anticancer agent. The protocols outlined below are designed to assess its cytotoxic and apoptotic effects on cancer cell lines and to elucidate its potential mechanism of action.
Experimental Design and Workflow
The following workflow provides a systematic approach to characterizing the in vitro anticancer efficacy of this compound.
Caption: Experimental workflow for in vitro testing of this compound.
Data Presentation
Quantitative data from the following experiments should be summarized in the tables below.
Table 1: Cytotoxicity of this compound (IC50 Values)
| Cell Line | This compound IC50 (µM) after 24h | This compound IC50 (µM) after 48h | Doxorubicin IC50 (µM) after 48h (Positive Control) |
| MCF-7 (Breast) | |||
| HeLa (Cervical) | |||
| A549 (Lung) | |||
| Normal Fibroblasts |
Table 2: Effect of this compound on Apoptosis (Percentage of Apoptotic Cells)
| Cell Line | Treatment (at IC50) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Total Apoptotic Cells (%) |
| MCF-7 | Control (Vehicle) | |||
| This compound | ||||
| Doxorubicin | ||||
| HeLa | Control (Vehicle) | |||
| This compound | ||||
| Doxorubicin |
Table 3: Effect of this compound on Cell Cycle Distribution
| Cell Line | Treatment (at IC50) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| MCF-7 | Control (Vehicle) | ||||
| This compound | |||||
| Doxorubicin | |||||
| HeLa | Control (Vehicle) | ||||
| This compound | |||||
| Doxorubicin |
Table 4: Effect of this compound on Caspase-3/7 Activity
| Cell Line | Treatment (at IC50) | Caspase-3/7 Activity (Fold Change vs. Control) |
| MCF-7 | Control (Vehicle) | 1.0 |
| This compound | ||
| Doxorubicin | ||
| HeLa | Control (Vehicle) | 1.0 |
| This compound | ||
| Doxorubicin |
Experimental Protocols
Cell Culture and Reagents
-
Cell Lines: MCF-7 (human breast adenocarcinoma), HeLa (human cervical adenocarcinoma), A549 (human lung carcinoma), and a normal human fibroblast cell line (e.g., MRC-5) for selectivity assessment.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
This compound Stock Solution: Prepare a 10 mM stock solution in dimethyl sulfoxide (DMSO). Store at -20°C. Subsequent dilutions should be made in the culture medium to achieve final desired concentrations. The final DMSO concentration in the culture should not exceed 0.1%.
-
Positive Control: Doxorubicin (a well-characterized anticancer drug).
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (0.1% DMSO) for 24 and 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Apoptosis Determination by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Seed cells in a 6-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Treat cells with this compound at its predetermined IC50 concentration for 48 hours. Include a vehicle control and a positive control (Doxorubicin).
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This assay determines the distribution of cells in different phases of the cell cycle.
Protocol:
-
Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL PI.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry.
Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases in apoptosis.
Protocol:
-
Seed cells in a white-walled 96-well plate and treat with this compound at its IC50 concentration for 24 hours.
-
Add the Caspase-Glo® 3/7 reagent to each well.
-
Incubate at room temperature for 1 hour.
-
Measure the luminescence using a plate reader.
-
Express the results as a fold change in activity compared to the vehicle control.
Proposed Signaling Pathway of Valepotriates
Based on existing literature for valepotriates, this compound may induce apoptosis through the intrinsic pathway.
Caption: Putative signaling pathway for this compound-induced apoptosis.
Unraveling Nature's Secrets: Techniques for Determining the Mechanism of Action of Natural Products
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Natural products have historically been a cornerstone of drug discovery, providing a rich chemical diversity that continues to inspire new therapeutic agents. Elucidating the precise mechanism of action (MoA) of these compounds is a critical step in their development, transforming promising bioactive molecules into targeted therapeutics. This document provides detailed application notes and protocols for key techniques used to identify the molecular targets and signaling pathways of natural products.
I. Overview of MoA Determination Strategies
The journey to uncover a natural product's MoA often employs a combination of forward and reverse pharmacology approaches. Forward pharmacology begins with a known bioactive natural product and seeks to identify its molecular target. Conversely, reverse pharmacology starts with a molecular target and screens for natural products that modulate its activity.[1][2][3][4][5]
Modern MoA studies integrate a variety of powerful techniques, which can be broadly categorized as:
-
Target Identification Methods: These approaches aim to pinpoint the direct molecular binding partners of a natural product.
-
Pathway Analysis Methods: These techniques investigate the downstream cellular effects of a natural product to understand the signaling cascades it modulates.
-
Genetic Perturbation Screens: These methods systematically alter gene expression to identify genes that are essential for a natural product's activity.
This guide will provide detailed protocols for key techniques within each of these categories, enabling researchers to design and execute robust MoA studies.
II. Target Identification: Affinity Purification-Mass Spectrometry (AP-MS)
Affinity purification coupled with mass spectrometry (AP-MS) is a powerful and widely used technique to "fish" for the protein targets of a natural product from a complex biological mixture, such as a cell lysate.[6][7][8] The natural product is immobilized on a solid support, which is then used as bait to capture its interacting proteins. These captured proteins are subsequently identified by mass spectrometry.
Application Note: Affinity Purification-Mass Spectrometry
This method is particularly useful for identifying direct binding partners of a natural product. The success of this technique hinges on the successful immobilization of the natural product without compromising its biological activity and the specificity of the binding interactions. It is crucial to include appropriate controls to distinguish true binding partners from non-specific interactions.
Experimental Protocol: Affinity Purification-Mass Spectrometry
1. Preparation of the Affinity Matrix:
-
Materials:
-
Natural product with a suitable functional group for immobilization (e.g., carboxyl, amino, or hydroxyl group).
-
Activated chromatography resin (e.g., NHS-activated Sepharose, CNBr-activated Sepharose).
-
Coupling buffer (e.g., 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3).
-
Blocking buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Wash buffer (e.g., phosphate-buffered saline, PBS).
-
-
Procedure:
-
Dissolve the natural product in the coupling buffer at a concentration of 1-10 mg/mL.
-
Wash the activated resin with ice-cold 1 mM HCl to remove preservatives.
-
Immediately mix the washed resin with the natural product solution and incubate with gentle agitation for 1-2 hours at room temperature or overnight at 4°C.
-
Centrifuge the mixture to pellet the resin and remove the supernatant.
-
Block any remaining active groups on the resin by incubating with blocking buffer for 2 hours at room temperature.
-
Wash the resin extensively with wash buffer to remove non-covalently bound natural product. The affinity matrix is now ready for use.
-
2. Protein Extraction:
-
Materials:
-
Cell culture or tissue sample.
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors).
-
-
Procedure:
-
Harvest cells or homogenize tissue in ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the total protein lysate. Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA assay).
-
3. Affinity Purification:
-
Materials:
-
Prepared affinity matrix.
-
Control matrix (resin without immobilized natural product).
-
Protein lysate.
-
Wash buffer (e.g., lysis buffer with a lower concentration of detergent).
-
Elution buffer (e.g., 0.1 M glycine pH 2.5, high concentration of free natural product, or SDS-PAGE sample buffer).
-
-
Procedure:
-
Incubate the protein lysate (1-5 mg of total protein) with the affinity matrix and the control matrix with gentle agitation for 2-4 hours at 4°C.
-
Pellet the matrices by centrifugation and discard the supernatant.
-
Wash the matrices 3-5 times with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the matrices using the chosen elution buffer. For example, if using a low pH elution buffer, incubate the matrix with the buffer for 5-10 minutes and then neutralize the eluate with a high pH buffer (e.g., 1 M Tris-HCl pH 8.5).
-
4. Protein Identification by Mass Spectrometry:
-
Procedure:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands of interest (those present in the natural product eluate but not in the control eluate).
-
Perform in-gel digestion of the proteins with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the acquired MS/MS spectra against a protein database using a search engine like Mascot or Sequest.
-
Workflow Diagram: Affinity Purification-Mass Spectrometry
References
- 1. researchgate.net [researchgate.net]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Identification of natural products and FDA-approved drugs for targeting cancer stem cell (CSC) propagation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. assaygenie.com [assaygenie.com]
- 6. Drug Discovery from Natural Products Using Affinity Selection-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. wp.unil.ch [wp.unil.ch]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in Chlorovaltrate K Natural Product Extraction
Welcome to the technical support center for the natural product extraction of Chlorovaltrate K. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their extraction protocols. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental methodologies to address common challenges and improve the yield of this compound from its natural source, Valeriana jatamansi.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary natural source?
A1: this compound is a chlorinated valepotriate, a type of iridoid compound, which has shown potential as an anticancer agent. Its primary natural source is the roots and rhizomes of the plant Valeriana jatamansi, also known as Indian Valerian.
Q2: What is a typical yield for the crude extract of Valeriana jatamansi?
A2: A typical yield for the crude ethanol extract from the dried roots and rhizomes of Valeriana jatamansi is approximately 16.8%.[1] The final yield of purified this compound will be significantly lower and depends on the efficiency of the extraction and purification methods.
Q3: Why am I experiencing a lower than expected yield of this compound?
A3: Low yields of this compound are often attributed to the inherent instability of valepotriates. These compounds are thermolabile (sensitive to heat) and can degrade under acidic or alkaline conditions.[2] The extraction process itself, if not optimized, can lead to the formation of decomposition products, such as baldrinals.[3][4]
Q4: What are the most critical factors to control during the extraction process to maximize yield?
A4: To maximize the yield of this compound, it is crucial to control the following factors:
-
Temperature: Avoid high temperatures throughout the extraction and concentration steps.
-
Solvent Choice: Use neutral, high-purity solvents. Ethanol (95%) is a commonly used and effective solvent for initial extraction.
-
pH: Maintain a neutral pH to prevent acid or base-catalyzed degradation.
-
Light: Protect the extract from light, as it can also contribute to the degradation of valepotriates.
-
Storage Conditions: Store extracts and purified compounds at low temperatures (e.g., -20°C) and under an inert atmosphere (e.g., nitrogen) to minimize degradation over time.[2]
Q5: Are there alternative extraction methods that can improve the yield of this compound?
A5: Yes, modern extraction techniques may offer improved yields and selectivity for this compound. Supercritical Fluid Extraction (SFE) with carbon dioxide is a promising "green" alternative that has shown high selectivity for valepotriates.[2] Other methods like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can also be optimized to reduce extraction time and temperature, potentially minimizing degradation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the extraction of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low crude extract yield | 1. Inefficient initial extraction. 2. Plant material quality (low concentration of metabolites). 3. Improper solvent-to-solid ratio. | 1. Ensure the plant material is finely powdered to increase surface area. 2. Extend the maceration time or increase the number of extraction cycles. 3. Use a high-quality, authenticated source of Valeriana jatamansi. 4. Optimize the solvent-to-solid ratio; a common starting point is 10:1 (v/w). |
| Final purified yield of this compound is very low | 1. Degradation of valepotriates during extraction and purification. 2. Inefficient fractionation and purification steps. 3. Co-elution with other compounds during chromatography. | 1. Minimize Heat Exposure: Use a rotary evaporator at a low temperature (e.g., < 40°C) for solvent removal. 2. Control pH: Ensure all solvents and solutions are at a neutral pH. 3. Optimize Chromatography: Use high-resolution chromatographic techniques (e.g., HPLC, MPLC) and carefully select the mobile phase to achieve good separation. 4. Consider Alternative Methods: Explore Supercritical Fluid Extraction (SFE) for a more selective initial extraction. |
| Presence of unknown peaks in HPLC/TLC analysis | 1. Degradation of this compound and other valepotriates into baldrinals or other decomposition products.[3][4] 2. Presence of impurities from the plant material. | 1. Review your extraction and workup conditions to identify and mitigate sources of heat, extreme pH, or prolonged exposure to air and light. 2. Use appropriate purification techniques, such as liquid-liquid partitioning and multiple steps of column chromatography, to remove impurities. |
| Inconsistent yields between batches | 1. Variation in the quality and age of the plant material. 2. Inconsistent extraction parameters (time, temperature, solvent volume). 3. Degradation during storage of the plant material or extracts. | 1. Source authenticated and consistently stored plant material. 2. Standardize all extraction parameters in your protocol. 3. Store dried plant material in a cool, dark, and dry place. Store extracts at low temperatures (-20°C) under an inert atmosphere.[2] |
Experimental Protocols
Below are detailed methodologies for key experiments related to the extraction and analysis of this compound.
Protocol 1: Conventional Maceration Extraction of Valepotriates
-
Plant Material Preparation:
-
Air-dry the roots and rhizomes of Valeriana jatamansi.
-
Grind the dried plant material into a fine powder.
-
-
Extraction:
-
Place the powdered plant material in a suitable vessel.
-
Add 95% ethanol at a 10:1 solvent-to-solid ratio (v/w).
-
Allow the mixture to macerate at room temperature for 24-48 hours with occasional shaking.[1]
-
Filter the mixture to separate the extract from the solid plant material.
-
Repeat the extraction process on the plant residue two more times with fresh solvent to ensure complete extraction.
-
-
Concentration:
-
Combine the ethanol extracts from all cycles.
-
Concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 40°C.
-
-
Liquid-Liquid Partitioning (Optional Purification Step):
-
Suspend the concentrated crude extract in distilled water.
-
Partition the aqueous suspension successively with a non-polar solvent like ethyl acetate.
-
Separate the ethyl acetate fraction, which will contain the less polar valepotriates, including this compound.
-
Concentrate the ethyl acetate fraction using a rotary evaporator at a temperature below 40°C.
-
Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation:
-
Accurately weigh a known amount of the dried extract.
-
Dissolve the extract in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical starting point is a 70:30 (v/v) mixture of acetonitrile and water in an isocratic mode.[5]
-
Flow Rate: 1.0 - 1.5 mL/min.[5]
-
Detection Wavelength: 254 nm is a suitable wavelength for detecting valepotriates.[2][5]
-
Column Temperature: Maintain at a constant temperature, for example, 25°C.
-
-
Quantification:
-
Prepare a calibration curve using a certified reference standard of this compound at various concentrations.
-
Inject the prepared sample and the standards into the HPLC system.
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with the standard.
-
Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Data Presentation
Table 1: Comparison of Crude Extract Yield from Valeriana jatamansi using Different Solvents
| Solvent | Extraction Method | Yield (%) | Reference |
| 95% Ethanol | Maceration | ~16.8 | [1] |
| Ethanol | Soxhlet | 7.86 | [6] |
| Water | Maceration | 14.36 | [6] |
| Diethyl Ether | Soxhlet | 5.67 | [6] |
| Petroleum Ether | Soxhlet | 4.54 | [6] |
Table 2: Optimized Parameters for Modern Extraction Techniques (General Valepotriates/Essential Oils)
| Extraction Method | Key Parameters | Outcome | Reference |
| Supercritical Fluid Extraction (SFE) | CO2 at 40°C and 90-150 bar | High selectivity for valepotriates.[2] | [7] |
| Microwave-Assisted Extraction (MAE) | 350W power, 25 min extraction time, 8.8 mL/g solvent-to-solid ratio (for essential oil) | Yield of 5.88% (essential oil). | |
| Ultrasound-Assisted Extraction (UAE) | Optimized parameters include time, temperature, solvent ratio, and pH. | Can enhance extraction efficiency and reduce time. | [8] |
Visualizations
Biosynthesis of Valepotriates
The biosynthesis of valepotriates, like other iridoids, begins with geranyl pyrophosphate (GPP), which is formed through the mevalonate (MVA) or methylerythritol phosphate (MEP) pathway. GPP is then converted through a series of enzymatic steps to form the core iridoid skeleton, which is subsequently esterified to produce the various valepotriates.
Caption: Simplified biosynthetic pathway of valepotriates from Geranyl Pyrophosphate.
General Experimental Workflow for this compound Extraction and Isolation
The following diagram illustrates a typical workflow for the extraction and isolation of this compound from Valeriana jatamansi.
Caption: General workflow for this compound extraction and isolation.
References
- 1. Valepotriates From the Roots and Rhizomes of Valeriana jatamansi Jones as Novel N-Type Calcium Channel Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of storage time and conditions on the diene valepotriates content of the extract of Valeriana glechomifolia obtained by supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Three decomposition products of valepotriates from Valeriana jatamansi and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijpsr.com [ijpsr.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. revroum.lew.ro [revroum.lew.ro]
Technical Support Center: Optimizing HPLC Resolution of Chlorovaltrate Isomers
Welcome to the technical support center for the chromatographic separation of Chlorovaltrate isomers. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal resolution in their High-Performance Liquid Chromatography (HPLC) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the resolution of Chlorovaltrate isomers in HPLC?
A1: The resolution of Chlorovaltrate isomers is primarily influenced by three key factors: the choice of stationary phase (the column), the composition of the mobile phase, and the column temperature. Optimizing these parameters is crucial for achieving baseline separation.
Q2: Which type of HPLC column is most suitable for separating Chlorovaltrate isomers?
A2: Reversed-phase columns, particularly C18 and Phenyl-Hexyl columns, are commonly employed for the separation of valepotriate isomers like Chlorovaltrate. C18 columns offer good hydrophobic selectivity, while Phenyl-Hexyl columns can provide alternative selectivity for aromatic compounds through π-π interactions. For normal-phase chromatography, silica gel columns can also be utilized.
Q3: How does the mobile phase composition impact the separation of Chlorovaltrate isomers?
A3: The mobile phase composition, specifically the ratio of organic solvent (e.g., methanol or acetonitrile) to water and the pH, plays a critical role in controlling the retention and selectivity of isomers. Adjusting the organic solvent percentage can significantly alter the elution times and separation of closely related isomers. The use of buffers can also improve peak shape and resolution.
Q4: Can temperature be used to improve the resolution of Chlorovaltrate isomers?
A4: Yes, column temperature is a powerful tool for optimizing isomer separations.[1] Changing the temperature can alter the selectivity between isomers, leading to improved resolution.[1] It's essential to maintain a stable and controlled temperature for reproducible results.
Q5: What is a typical starting point for developing an HPLC method for Chlorovaltrate isomer separation?
A5: A good starting point for reversed-phase separation of valepotriate isomers is a C18 column with a mobile phase consisting of a methanol/water or acetonitrile/water mixture. An initial isocratic elution with a moderate organic solvent concentration (e.g., 60-70%) at a flow rate of 1.0 mL/min and a controlled column temperature (e.g., 30°C) is a common starting condition.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of Chlorovaltrate isomers.
Problem 1: Poor Resolution or Co-elution of Isomer Peaks
Possible Causes & Solutions:
-
Inappropriate Stationary Phase: The selectivity of the column may not be suitable for the isomers.
-
Solution: Switch to a column with a different stationary phase. If you are using a C18 column, consider a Phenyl-Hexyl column to exploit different separation mechanisms.
-
-
Suboptimal Mobile Phase Composition: The solvent strength or selectivity of the mobile phase may not be adequate.
-
Solution 1 (Adjust Organic Modifier): Systematically vary the percentage of the organic solvent (methanol or acetonitrile) in the mobile phase. A lower percentage of organic solvent will generally increase retention times and may improve resolution.
-
Solution 2 (Change Organic Modifier): If using methanol, try acetonitrile, or vice-versa. These solvents can offer different selectivities for isomers.
-
Solution 3 (pH Adjustment): If the isomers have ionizable groups, adjusting the pH of the mobile phase with a suitable buffer can significantly impact their retention and selectivity.
-
-
Inadequate Temperature Control: Temperature fluctuations can lead to inconsistent retention times and poor resolution.
-
Solution: Use a column oven to maintain a constant and optimized temperature. Experiment with different temperatures (e.g., in 5°C increments) to see the effect on selectivity.[1]
-
Problem 2: Peak Tailing
Possible Causes & Solutions:
-
Secondary Interactions with Stationary Phase: Active silanol groups on the silica backbone of the column can interact with the analytes, causing peak tailing.
-
Solution 1 (Use an End-capped Column): Employ a modern, well-end-capped column to minimize silanol interactions.
-
Solution 2 (Mobile Phase Additive): Add a small amount of a competing agent, such as triethylamine (TEA) or a buffer, to the mobile phase to block the active sites.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
Problem 3: Irreproducible Retention Times
Possible Causes & Solutions:
-
Poor Column Equilibration: Insufficient equilibration time between gradient runs or after changing the mobile phase.
-
Solution: Ensure the column is thoroughly equilibrated with the mobile phase before each injection. A stable baseline is a good indicator of equilibration.
-
-
Fluctuations in Temperature: As mentioned, temperature variations can cause shifts in retention time.
-
Solution: Use a reliable column oven.
-
-
Mobile Phase Instability: The mobile phase composition may change over time due to evaporation of the more volatile component.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.
-
Experimental Protocols
The following are example protocols for the separation of valepotriate isomers, which can be adapted for Chlorovaltrate isomers.
Protocol 1: Reversed-Phase HPLC for Valtrate and Isovaltrate Separation
This protocol is based on methods developed for the analysis of valepotriates in Valeriana species.[2][3]
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: Methanol:Water (gradient or isocratic)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
Method Development Steps:
-
Isocratic Elution: Start with an isocratic mobile phase of 70:30 (v/v) Methanol:Water.
-
Gradient Elution (if needed): If resolution is insufficient, a gradient elution can be employed. A typical gradient might start at 60% Methanol and increase to 80% Methanol over 20 minutes.
-
Optimization: Adjust the gradient slope, initial and final mobile phase compositions, and temperature to achieve baseline separation.
Protocol 2: Normal-Phase HPLC for Valepotriate Separation
This protocol is based on methods for separating valepotriates from crude extracts.[4]
-
Column: Silica gel, 10 µm, 4.0 x 300 mm
-
Mobile Phase: n-Hexane:Ethyl Acetate (e.g., 80:20 v/v)
-
Flow Rate: 1.5 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: Ambient
Method Development Steps:
-
Solvent Scouting: Begin with a mobile phase of 80:20 (v/v) n-Hexane:Ethyl Acetate.
-
Adjusting Polarity: To decrease retention time, increase the percentage of the more polar solvent (Ethyl Acetate). To increase retention and potentially improve resolution, decrease the percentage of Ethyl Acetate.
-
Flow Rate Optimization: A lower flow rate may improve resolution but will increase the analysis time.
Quantitative Data Summary
The following tables summarize the impact of key parameters on the resolution of closely related valepotriate isomers, providing a basis for optimizing the separation of Chlorovaltrate isomers.
Table 1: Effect of Mobile Phase Composition on Resolution of Valtrate and Isovaltrate
| Methanol (%) | Water (%) | Resolution (Rs) |
| 60 | 40 | 1.2 |
| 65 | 35 | 1.8 |
| 70 | 30 | 2.5 |
| 75 | 25 | 2.1 |
Note: Data is hypothetical and for illustrative purposes, based on general chromatographic principles for valepotriate separation.
Table 2: Effect of Column Temperature on Resolution of Valtrate and Isovaltrate
| Temperature (°C) | Resolution (Rs) |
| 25 | 2.2 |
| 30 | 2.5 |
| 35 | 2.3 |
| 40 | 1.9 |
Note: Data is hypothetical and for illustrative purposes, based on general chromatographic principles for valepotriate separation.
Table 3: Effect of Flow Rate on Resolution of Valtrate and Isovaltrate
| Flow Rate (mL/min) | Resolution (Rs) |
| 0.8 | 2.8 |
| 1.0 | 2.5 |
| 1.2 | 2.1 |
| 1.5 | 1.7 |
Note: Data is hypothetical and for illustrative purposes, based on general chromatographic principles for valepotriate separation.
Visualizations
The following diagrams illustrate key workflows and logical relationships in troubleshooting HPLC separation of Chlorovaltrate isomers.
Caption: Troubleshooting workflow for improving HPLC resolution of isomers.
Caption: Logical flow for HPLC method development for isomer separation.
References
- 1. chromtech.com [chromtech.com]
- 2. HPCL Separation and quantitative determination of valepotriates from Valeriana kilimandascharica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [High-performance liquid chromatographic separation and quantitative determination of valepotriates in valeriana drugs and preparations (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Chlorovaltrate K Instability in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues with Chlorovaltrate K in solution. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My this compound solution is showing signs of degradation. What are the likely causes?
This compound, a chlorinated valepotriate, is inherently unstable in solution.[1][2] Valepotriates are known to be thermolabile and can decompose rapidly, especially under acidic or alkaline conditions in aqueous or alcoholic solutions.[1] The primary cause of instability is the highly reactive epoxide ring within its structure.[1]
Key factors that can lead to the degradation of this compound in solution include:
-
pH of the solution: Valepotriates are susceptible to both acid and base-catalyzed hydrolysis.[1]
-
Temperature: As thermolabile compounds, elevated temperatures will accelerate the degradation of this compound.[1][3]
-
Solvent: The type of solvent used can influence stability. While alcoholic solutions are often used, they can also contribute to decomposition.[1]
-
Light Exposure: Photodegradation can be a factor in the breakdown of complex organic molecules.
-
Presence of Oxidizing Agents: The molecule may be susceptible to oxidation.
2. What are the typical degradation products of valepotriates like this compound?
The degradation of valepotriates, often initiated by the opening of the epoxide ring through hydrolysis, typically leads to the formation of aldehydes known as "baldrinals" and "homobaldrinals".[2][4] These degradation products can be detected and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC).[4]
3. I am seeing unexpected peaks in my HPLC analysis. How can I confirm if they are degradation products?
To confirm if new peaks in your chromatogram are degradation products of this compound, you should perform a forced degradation study. This involves subjecting a solution of this compound to various stress conditions to intentionally induce degradation.[5] By comparing the chromatograms of the stressed samples to a control sample, you can identify the degradation peaks.
Common stress conditions for forced degradation studies include:[5]
-
Acidic hydrolysis (e.g., 0.1 M HCl)
-
Alkaline hydrolysis (e.g., 0.1 M NaOH)
-
Oxidation (e.g., 3% H₂O₂)
-
Thermal stress (e.g., heating the solution)
-
Photolytic stress (e.g., exposure to UV light)
4. What are the recommended storage conditions for this compound solutions to minimize degradation?
Based on the general instability of valepotriates, the following storage conditions are recommended for this compound solutions:
-
Temperature: Store solutions at low temperatures, such as -20°C or -80°C.[3]
-
pH: If possible, buffer the solution to a slightly acidic pH, as some related compounds show maximum stability in the pH range of 4-5.[6] A patent for a valerian composition suggests an acidifying agent to achieve a pH of 2 to 5 to improve stability.[7]
-
Light: Protect solutions from light by using amber vials or storing them in the dark.
-
Inert Atmosphere: For long-term storage, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
5. How can I develop a stability-indicating analytical method for this compound?
A stability-indicating method is an analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. To develop such a method for this compound, typically using HPLC, you should:
-
Develop a separation method: Optimize the mobile phase, column, and other chromatographic conditions to achieve baseline separation between the parent this compound peak and all potential degradation product peaks generated during forced degradation studies.[8]
-
Validate the method: The method should be validated according to ICH guidelines (Q2(R1)) to ensure it is accurate, precise, specific, linear, and robust.[1]
Quantitative Data Summary
The following tables summarize key stability information for valepotriates, which can be used as a guide for handling this compound.
Table 1: Factors Affecting Valepotriate Stability
| Factor | Effect on Stability | Recommendations |
| pH | Unstable in acidic and alkaline conditions.[1] Some related compounds are most stable at pH 4-5.[6] | Buffer solutions to a slightly acidic pH if compatible with the experimental design. |
| Temperature | Thermolabile; degradation accelerates with increasing temperature.[1][3] | Store solutions at low temperatures (-20°C or -80°C). Avoid repeated freeze-thaw cycles. |
| Solvent | Unstable in aqueous and alcoholic solutions.[1] Storing as a dry extract is more stable than in a methanol solution.[3] | Prepare solutions fresh whenever possible. For storage, consider lyophilizing the compound. If a solution must be stored, use an appropriate solvent and store at a very low temperature. |
| Light | Potential for photodegradation. | Protect solutions from light using amber vials or by storing in the dark. |
| Oxygen | Potential for oxidation. | For long-term storage, use degassed solvents and store under an inert atmosphere. |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
Objective: To generate degradation products of this compound and develop a stability-indicating HPLC method.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
pH meter
-
Calibrated oven and UV light chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature and analyze at different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Analyze at different time points. Neutralize the solution with an equivalent amount of acid before HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature and analyze at different time points.
-
Thermal Degradation: Place a vial containing the stock solution in an oven at a set temperature (e.g., 60°C). Analyze at different time points.
-
Photolytic Degradation: Expose a vial of the stock solution to UV light (e.g., 254 nm) in a photostability chamber. Analyze at different time points. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is a common starting point for separating valepotriates.
-
Detection: UV detection at 254 nm.[8]
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with the control (unstressed) sample.
-
Identify the peak for this compound and any new peaks that appear, which are potential degradation products.
-
Calculate the percentage degradation of this compound under each stress condition.
-
Visualizations
Caption: Hypothetical degradation pathway of this compound.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Valepotriate Analysis Laboratories - Analytice [analytice.com]
- 3. Effect of storage time and conditions on the diene valepotriates content of the extract of Valeriana glechomifolia obtained by supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. biomedres.us [biomedres.us]
- 6. Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2017192843A1 - Valerian composition and related methods - Google Patents [patents.google.com]
- 8. HPCL Separation and quantitative determination of valepotriates from Valeriana kilimandascharica - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Incubation Time for Chlorovaltrate K Cytotoxicity Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing incubation time in Chlorovaltrate K cytotoxicity experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is incubation time a critical parameter in studying its cytotoxicity?
This compound is a chlorinated valepotriate, a class of iridoids found in plants of the Valeriana species.[1] Valepotriates, including this compound, have demonstrated cytotoxic effects against various cancer cell lines.[2][3][4] Incubation time is a critical parameter because it directly influences the observed cytotoxicity. The duration of exposure of cancer cells to this compound can determine the extent of cellular damage and the activation of cell death pathways. Insufficient incubation may lead to an underestimation of its cytotoxic potential, while excessively long incubation might result in secondary effects not directly related to the initial drug action.
Q2: What are the typical incubation times used for cytotoxicity assays with valepotriates?
Studies on valepotriates and extracts from Valeriana species have employed a range of incubation times. For instance, some studies evaluating the cytotoxic and apoptotic effects of Valeriana officinalis extracts have used incubation periods of 24 and 48 hours.[5][6][7] Continuous incubation has also been mentioned in the context of determining the IC50 values of valepotriates.[2] The optimal incubation time is cell-line dependent and is also influenced by the concentration of the compound being tested.
Q3: How does the mechanism of action of this compound influence the choice of incubation time?
This compound is suggested to have anticancer effects.[1] Valepotriates have been shown to induce apoptosis and modulate the expression of molecules involved in cell cycle progression.[3] Compounds that induce apoptosis, a form of programmed cell death, often require a longer incubation period for the biochemical cascade of events to complete and result in cell death. This is in contrast to compounds that cause acute necrosis, where cell death can be observed more rapidly. Therefore, when investigating this compound, time-course experiments are essential to capture the onset and progression of its cytotoxic effects.
Q4: Should I use a single incubation time point or multiple time points in my experiment?
It is highly recommended to use multiple incubation time points to fully characterize the cytotoxic profile of this compound. A typical experiment might include early (e.g., 6-12 hours), intermediate (24-48 hours), and late (72 hours or longer) time points. This approach allows for the determination of the time-dependency of the cytotoxic effect and helps in identifying whether the compound is cytostatic (inhibits cell growth) or cytotoxic (kills cells).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Uneven cell seeding- Pipetting errors- Edge effects in the microplate | - Ensure a homogeneous single-cell suspension before seeding.- Use calibrated pipettes and practice consistent pipetting technique.- To minimize edge effects, avoid using the outermost wells of the plate or fill them with sterile PBS or media. |
| Low or no cytotoxicity observed | - Incubation time is too short- Drug concentration is too low- Cell line is resistant- Compound instability | - Perform a time-course experiment with longer incubation periods (e.g., 24, 48, 72 hours).- Test a wider range of this compound concentrations.- Verify the sensitivity of your cell line to a known cytotoxic agent (positive control).- Valepotriates can be unstable; ensure proper storage and handling of this compound.[2] Consider the stability of the compound in culture medium over the incubation period. |
| IC50 value seems too high compared to literature | - Different cell line used- Different assay method- Variation in incubation time- Discrepancy in compound purity | - Cell lines exhibit different sensitivities. Compare your results with data from the same cell line.- Different cytotoxicity assays (e.g., MTT, XTT, LDH) can yield different IC50 values.- Ensure your incubation time is comparable to the cited literature.- Use a high-purity standard of this compound. |
| Unexpected cell proliferation at low concentrations | - Hormesis effect | - This phenomenon, where a substance has a stimulatory effect at low doses and an inhibitory effect at high doses, can occur. Document this observation and focus on the dose-dependent inhibitory range. |
Experimental Protocols
Protocol: Determining Optimal Incubation Time using MTT Assay
This protocol outlines a general procedure for determining the optimal incubation time for this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
1. Cell Seeding:
-
Culture your chosen cancer cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium to create a single-cell suspension.
-
Count the cells and adjust the concentration to the desired seeding density (e.g., 5 x 10³ to 1 x 10⁴ cells/well in a 96-well plate).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include vehicle control wells (medium with the same concentration of solvent used for the drug) and untreated control wells.
3. Incubation:
-
Incubate the plates for different time periods (e.g., 12, 24, 48, and 72 hours) at 37°C and 5% CO₂.
4. MTT Assay:
-
At the end of each incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability for each concentration and time point relative to the untreated control.
-
Plot cell viability against this compound concentration for each incubation time to determine the IC50 value at each time point.
Data Presentation
Table 1: Hypothetical IC50 Values (µM) of this compound on Different Cancer Cell Lines at Various Incubation Times.
| Cell Line | 12 hours | 24 hours | 48 hours | 72 hours |
| A549 (Lung) | >100 | 85.2 | 42.1 | 25.6 |
| MCF-7 (Breast) | >100 | 70.5 | 35.8 | 18.9 |
| PC-3 (Prostate) | 95.3 | 62.1 | 28.4 | 15.2 |
| HCT-116 (Colon) | >100 | 92.7 | 51.3 | 30.7 |
Note: These are example values and will vary depending on the specific experimental conditions.
Visualizations
Signaling Pathways and Experimental Workflow
References
- 1. abmole.com [abmole.com]
- 2. Cytotoxic potential of valerian constituents and valerian tinctures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Minor valepotriates from Valeriana jatamansi and their cytotoxicity against metastatic prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Cytotoxicity and Oxidative Stress Evaluation of Valerian (Valeriana officinalis) Methanolic Extract in Hepg2 and Caco2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Evaluation of the Antimicrobial and Cytotoxic Activity of Cultivated Valeriana officinalis: | Plant Science Today [horizonepublishing.com]
Avoiding interference in MTT assays with colored compounds like Chlorovaltrate K.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering interference in MTT assays, particularly when working with colored compounds like Chlorovaltrate K.
Frequently Asked Questions (FAQs)
Q1: What is the MTT assay and how does it work?
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is often an indicator of cell viability and proliferation. The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to its insoluble purple formazan product. This formazan is then dissolved, and the absorbance of the colored solution is measured, which is proportional to the number of metabolically active cells.
Q2: How can colored compounds like this compound interfere with the MTT assay?
Colored compounds can interfere with the MTT assay in two primary ways:
-
Spectral Interference: If the compound has a natural color, its absorbance spectrum may overlap with that of the purple formazan product (typically measured between 500 and 600 nm). This can lead to artificially high absorbance readings, suggesting higher cell viability than is actually present.
-
Chemical Interference: Some compounds can chemically interact with the MTT reagent, either reducing it to formazan non-enzymatically or inhibiting the cellular enzymes responsible for this reduction. This can result in false-positive or false-negative results, respectively. Plant extracts, in particular, are known to sometimes cause interference.
Q3: Is this compound a colored compound?
Q4: What are the initial steps to check for interference from my test compound?
Before conducting a full experiment, it is essential to run control wells. These should include wells with the test compound in the cell culture medium but without cells. This will help determine if the compound itself is contributing to the absorbance reading at the detection wavelength.
Troubleshooting Guide
Issue: My absorbance readings are unexpectedly high, even at high concentrations of my test compound.
-
Possible Cause: The color of your test compound, such as this compound, may be interfering with the absorbance reading of the formazan product.
-
Solution:
-
Run a Compound-Only Control: Prepare wells with the same concentrations of your compound in the culture medium but without any cells. Incubate for the same duration as your experimental plates. Read the absorbance of these wells and subtract the average absorbance of the compound-only wells from your experimental wells.
-
Modify the MTT Protocol: Incorporate a wash step to remove the compound-containing medium before adding the MTT reagent. This can significantly reduce background absorbance.
-
Use an Alternative Assay: If interference is still significant, consider using a non-colorimetric assay or one with a different detection method.
-
Issue: I am observing a color change in my wells containing only the MTT reagent and my test compound (no cells).
-
Possible Cause: Your compound may be directly reducing the MTT reagent, leading to a false-positive signal.
-
Solution:
-
Confirm with Microscopic Examination: Visually inspect the wells under a microscope. If there is no evidence of viable cells but a strong colorimetric signal is present, direct reduction of MTT by your compound is likely.
-
Switch to an Alternative Assay: In this case, the MTT assay is not suitable for your compound. Consider assays based on different principles, such as ATP measurement (e.g., CellTiter-Glo®) or a fluorescent viability indicator.
-
Alternative Assays for Colored Compounds
When significant interference from a colored compound like this compound cannot be resolved through protocol modifications, switching to an alternative cell viability assay is recommended.
| Assay | Principle | Advantages | Disadvantages |
| MTS Assay | Similar to MTT, but produces a water-soluble formazan. | Fewer steps (no solubilization needed). | Still susceptible to colorimetric interference.[1] |
| XTT Assay | Similar to MTT, forms a water-soluble formazan. | Higher sensitivity and dynamic range than MTT.[1] | Can be affected by colorimetric interference. |
| WST-1 Assay | Forms a water-soluble formazan. | High sensitivity and simple protocol. | Potential for colorimetric interference. |
| Resazurin (AlamarBlue®) Assay | Measures the reduction of non-fluorescent resazurin to fluorescent resorufin by viable cells. | High sensitivity, non-toxic, and allows for continuous monitoring. Less prone to interference from colored compounds if using fluorescence detection. | Can be affected by compounds that alter cellular redox potential. |
| ATP Assay (e.g., CellTiter-Glo®) | Measures ATP levels as an indicator of metabolically active cells using a luciferase-based reaction. | High sensitivity, rapid, and not affected by colored compounds. | Requires a luminometer; enzymatic reaction can be inhibited by some compounds. |
| LDH Assay | Measures lactate dehydrogenase (LDH) released from damaged cells into the culture medium. | Measures cytotoxicity directly. | Can be affected by serum LDH activity and compounds that interfere with the enzymatic reaction. |
Experimental Protocols
Modified MTT Assay Protocol to Minimize Interference from Colored Compounds
This protocol includes a wash step to remove the colored test compound before the addition of the MTT reagent.
Materials:
-
Cells and appropriate culture medium
-
96-well plates
-
Test compound (e.g., this compound)
-
MTT solution (5 mg/mL in sterile PBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the colored compound and incubate for the desired exposure time. Include appropriate controls:
-
Vehicle Control: Cells treated with the solvent used to dissolve the compound.
-
Untreated Control: Cells in culture medium only.
-
Compound Background Control: Wells with all concentrations of the compound in medium, but no cells.
-
-
Wash Step: After the treatment incubation, carefully aspirate the medium containing the colored compound from each well. Gently wash the cells once with 100 µL of sterile PBS. Be careful not to disturb the cell monolayer. Aspirate the PBS.
-
MTT Incubation: Add 100 µL of fresh, serum-free medium containing 0.5 mg/mL MTT to each well. Incubate the plate for 2-4 hours at 37°C in a humidified incubator.
-
Formazan Solubilization:
-
Carefully aspirate the MTT-containing medium.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement: Read the absorbance at a wavelength between 500 and 600 nm (e.g., 570 nm) using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the compound background control wells from the corresponding treated wells.
-
Calculate cell viability as a percentage of the vehicle control.
-
Visualizations
Caption: Modified MTT assay workflow to minimize interference from colored compounds.
Caption: Troubleshooting logic for colored compound interference in MTT assays.
Caption: Comparison of cell viability assays for use with colored compounds.
References
Strategies to Minimize Degradation of Chlorovaltrate K During Storage: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the best practices for storing and handling Chlorovaltrate K to minimize its degradation. Given the limited specific stability data for this compound, the following recommendations are based on the known instability of the broader class of valepotriates, to which this compound belongs. Valepotriates are iridoid esters that are notoriously unstable, and their degradation can be influenced by a variety of environmental factors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a specific valepotriate, a type of iridoid compound. Like other valepotriates, it is chemically unstable and can degrade when exposed to certain conditions, which can lead to a loss of potency and the formation of degradation products. This instability is a critical consideration for researchers to ensure the reliability and reproducibility of experimental results.
Q2: What are the primary factors that cause the degradation of this compound?
Based on studies of related valepotriates, the primary factors contributing to degradation are:
-
pH: Valepotriates are known to decompose rapidly in both acidic and alkaline conditions.[1]
-
Temperature: These compounds are thermolabile, meaning they are sensitive to heat.[1]
-
Moisture and Solvents: Degradation can occur in the presence of water and alcoholic solutions.[1]
-
Light: As with many complex organic molecules, exposure to light, particularly UV light, can potentially lead to degradation.
Q3: What are the expected degradation products of this compound?
While specific degradation products for this compound have not been extensively documented in readily available literature, the degradation of other valepotriates, such as valtrate and acevaltrate, is known to yield compounds like baldrinal and homobaldrinal. It is plausible that this compound follows a similar degradation pathway.
Troubleshooting Guide: Common Issues Encountered During Experiments
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity or inconsistent results. | Degradation of this compound stock solution. | Prepare fresh stock solutions for each experiment. If using a previously prepared stock, perform a quality control check (e.g., HPLC) to assess its integrity. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC). | Formation of degradation products. | Review storage and handling procedures. Ensure the compound and its solutions are protected from light, stored at the recommended temperature, and that the solvents used are of high purity and free of contaminants. |
| Precipitation or color change in the stock solution. | Significant degradation or insolubility. | Discard the solution. Re-evaluate the solvent choice and storage conditions. Consider using a different, anhydrous solvent if appropriate for your experimental design. |
Recommended Storage and Handling Protocols
To minimize degradation, it is crucial to adhere to strict storage and handling protocols. The following table summarizes the recommended conditions for this compound.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower for long-term storage. | To minimize thermal degradation. |
| 2-8°C for short-term storage (days). | ||
| Light | Store in amber vials or protect from light with aluminum foil. | To prevent photodegradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidative degradation. |
| Form | Store as a dry powder. | More stable than in solution. |
| Solvents for Stock Solutions | Use high-purity, anhydrous solvents (e.g., DMSO, acetonitrile). | To minimize hydrolysis. |
| Stock Solution Storage | Prepare fresh solutions for each experiment. If short-term storage is necessary, store at -20°C or lower in small aliquots to avoid repeated freeze-thaw cycles. | Solutions are less stable than the dry powder. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade the compound to understand its degradation pathways and to develop stability-indicating analytical methods.
1. Preparation of Stock Solution:
- Accurately weigh 10 mg of this compound and dissolve it in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL.
2. Stress Conditions:
- Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 N NaOH before analysis.
- Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at room temperature for 1, 2, 4, and 8 hours. Neutralize with 0.1 N HCl before analysis.
- Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 24 hours.
- Thermal Degradation: Place the solid compound in a 60°C oven for 24 and 48 hours. Also, reflux the stock solution at 60°C for 8 hours.
- Photodegradation: Expose the solid compound and the stock solution to direct sunlight or a photostability chamber for 24 hours.
3. Sample Analysis:
- At each time point, withdraw an aliquot of the stressed sample, dilute with the mobile phase to a suitable concentration, and analyze by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
This method can be used to separate the intact this compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Start with a higher proportion of water and gradually increase the acetonitrile concentration.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Visualizing Degradation and Experimental Workflow
Potential Degradation Pathway of Valepotriates
Caption: A simplified diagram illustrating the potential degradation of this compound into various products under stress conditions.
Experimental Workflow for Stability Testing
Caption: A flowchart outlining the key steps in a forced degradation study of this compound.
References
Dealing with batch-to-batch variability of Valeriana jatamansi extracts.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Valeriana jatamansi extracts. The inherent batch-to-batch variability of this botanical extract can present significant challenges in research and development. This resource aims to provide practical solutions to ensure the consistency and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to the batch-to-batch variability of Valeriana jatamansi extracts?
A1: The chemical composition and, consequently, the biological activity of Valeriana jatamansi extracts can vary significantly due to a combination of factors:
-
Genetic Factors: Different genotypes or chemotypes of the plant exist, leading to inherent variations in the production of secondary metabolites. For instance, two distinct chemotypes rich in either maaliol or patchouli alcohol have been identified.[1][2][3]
-
Environmental Conditions: The geographical location, altitude, climate, and soil composition where the plant is grown strongly influence its chemical profile.[4][5]
-
Harvesting Time: The season and developmental stage of the plant at the time of harvest can affect the concentration of bioactive compounds.[6][7] For example, valerenic acid content has been observed to be higher during the summer.[6]
-
Post-Harvest Processing: The methods used for drying and storing the plant material can alter the chemical composition of the final extract.[8]
-
Extraction Method: The choice of solvent and extraction technique (e.g., hydrodistillation, supercritical fluid extraction, solvent polarity) significantly impacts the yield and profile of the extracted compounds.[9][10]
Q2: What are the major bioactive compounds in Valeriana jatamansi that I should be aware of?
A2: Valeriana jatamansi contains a complex mixture of bioactive compounds, primarily sesquiterpenoids, iridoids (valepotriates), flavonoids, and essential oils.[11] Key compounds to monitor for quality control and to understand the extract's pharmacological activity include:
-
Valerenic Acid: A sesquiterpenoid considered a key marker for the sedative and anxiolytic properties of Valeriana species.[6][12]
-
Patchouli Alcohol and Maaliol: Major components of the essential oil, with concentrations that can vary significantly, defining different chemotypes.[1][2][3]
-
Valepotriates (e.g., Valtrate, Didrovaltrate): A group of iridoids with cytotoxic and neuroprotective activities.[13][14]
-
Flavonoids and Phenolic Compounds: Contribute to the antioxidant properties of the extract.[1][6]
Q3: How can I standardize my Valeriana jatamansi extract to ensure reproducible results?
A3: Standardization is crucial for obtaining reliable experimental data. A multi-step approach is recommended:
-
Botanical Authentication: Ensure the correct plant species is being used to avoid adulteration.[15][16]
-
Source Material Control: Whenever possible, source plant material from a single, reputable supplier who can provide information on the geographical origin and harvesting practices. For long-term studies, acquiring a large, single batch of plant material is advisable.
-
Standardized Extraction Protocol: Use a consistent and well-documented extraction procedure, including solvent type, temperature, and duration.
-
Chemical Fingerprinting: Employ analytical techniques like HPLC/HPTLC or GC-MS to create a chemical fingerprint of each batch.[17] This allows for the comparison of batches and ensures they fall within an acceptable range of chemical similarity.
-
Quantification of Marker Compounds: Quantify one or more key bioactive marker compounds (e.g., valerenic acid) to ensure their concentration is consistent across batches.[12]
-
Bioassay Standardization: In addition to chemical analysis, a biological assay relevant to your research (e.g., anxiolytic, cytotoxic) can be used to confirm consistent biological activity across batches.
Troubleshooting Guide
Problem 1: Inconsistent or lower-than-expected biological activity in my experiments.
-
Question: I am observing variable results in my cell-based assays (e.g., cytotoxicity, neuroprotection) with different batches of Valeriana jatamansi extract. What could be the cause and how can I troubleshoot this?
-
Answer:
-
Review the Certificate of Analysis (CoA): If available, compare the chemical profiles of the different batches. Look for significant variations in the concentrations of key bioactive compounds like valepotriates or valerenic acid, which are known to have cytotoxic and neuroprotective effects.[1][13]
-
Perform Chemical Profiling: If a CoA is not available or lacks detail, perform your own analytical characterization.
-
Standardize Extract Concentration Based on a Marker Compound: Instead of using a concentration based on the total weight of the extract, normalize the concentration based on the amount of a specific marker compound (e.g., valerenic acid). This can help reduce variability in biological activity.
-
Check for Degradation: Improper storage (e.g., exposure to light or heat) can degrade bioactive compounds. Store extracts in a cool, dark place. Consider re-analyzing an older batch to check for degradation over time.
-
Problem 2: The physical properties (color, consistency, odor) of my extract vary between batches.
-
Question: My new batch of Valeriana jatamansi extract has a different color and a stronger odor compared to the previous one. Should I be concerned?
-
Answer:
-
Physical Variation is Common: Variations in color, consistency, and odor are common with natural product extracts and can be attributed to differences in the source material and processing.
-
Correlate with Chemical Profile: While a change in physical properties does not necessarily mean the extract is of poor quality, it does warrant further investigation. These changes often reflect differences in the chemical composition. For example, a stronger odor may indicate a higher concentration of volatile compounds in the essential oil.[1]
-
Analytical Verification is Key: The most reliable way to assess the quality of the new batch is through analytical testing. Perform chemical fingerprinting (e.g., using HPLC or GC-MS) and compare it to previous "good" batches. If the profiles are significantly different, it is likely to affect the biological activity.
-
Document All Observations: Keep a detailed record of the physical properties of each batch alongside its chemical profile and biological activity data. This will help in building a database to understand the acceptable range of variability for your specific application.
-
Data Presentation: Chemical Composition Variability
The following tables summarize the wide range of variation reported for the major chemical constituents of Valeriana jatamansi essential oil. This data highlights the importance of batch-specific chemical analysis.
Table 1: Variation in Major Essential Oil Components of Valeriana jatamansi
| Compound | Concentration Range (%) | Reference(s) |
| Patchouli Alcohol | 0.4 - 63.7 | [2][3][5][11] |
| Maaliol | 2.9 - 53.8 | [2][3][11] |
| Seychellene | 4.1 - 27.4 | [2][3][11] |
| Calarene/β-gurjunene | 3.0 - 20.8 | [2][11] |
| α-Santalene | 0.6 - 12.0 | [2][11] |
| Bornyl acetate | 0.6 - 15.0 | [11] |
| Viridiflorol | 0.9 - 7.1 | [2][11] |
| α-Patchoulene | 0.8 - 6.6 | [2][11] |
Experimental Protocols
Protocol 1: Quantification of Valerenic Acid by HPTLC
This protocol is based on the method described for the quantification of valerenic acid in Valeriana species.[12]
-
Standard Preparation: Prepare a stock solution of valerenic acid standard in methanol (1 mg/mL). From this, prepare a series of working standards ranging from 100 to 500 ng/µL.
-
Sample Preparation: Accurately weigh 1 g of the dried Valeriana jatamansi extract and dissolve it in 10 mL of methanol. Sonicate for 15 minutes and then centrifuge at 3000 rpm for 10 minutes. Use the supernatant for analysis.
-
Chromatography:
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.
-
Mobile Phase: Hexane: Ethyl Acetate: Acetic Acid (80:20:0.5 v/v/v).
-
Application: Apply 5 µL of the standard solutions and sample extracts as bands on the HPTLC plate.
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase up to a distance of 80 mm.
-
Derivatization: After drying, spray the plate with anisaldehyde-sulphuric acid reagent and heat at 110°C for 5-10 minutes.
-
-
Densitometric Analysis: Scan the plate in a densitometer at a wavelength of 700 nm in absorption-reflectance mode.
-
Quantification: Create a calibration curve by plotting the peak area against the concentration of the valerenic acid standards. Use the regression equation to calculate the concentration of valerenic acid in the sample extracts.
Protocol 2: Profiling of Essential Oils by GC-MS
This protocol provides a general workflow for the analysis of volatile compounds in Valeriana jatamansi extracts.
-
Sample Preparation: Dilute the Valeriana jatamansi extract or essential oil in a suitable solvent like hexane or dichloromethane (e.g., 1:100 v/v).
-
GC-MS System and Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector.
-
Column: A non-polar capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Temperature Program: Start at 60°C for 2 minutes, then ramp up to 240°C at a rate of 3°C/minute, and hold for 10 minutes.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/minute.
-
Injection Volume: 1 µL in split mode (e.g., 1:50 split ratio).
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Ion Source Temperature: 230°C.
-
-
-
Data Analysis:
-
Compound Identification: Identify the individual components by comparing their mass spectra with those in a spectral library (e.g., NIST, Wiley) and by comparing their retention indices with published data.
-
Relative Quantification: Calculate the relative percentage of each component by dividing the peak area of that component by the total peak area of all identified components.
-
Visualizations
References
- 1. gbpihed.gov.in [gbpihed.gov.in]
- 2. Essential Oil Composition of Valeriana Jatamansi Jones from Himalayan Regions of India - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Genotypic and Environmental Effects on the Volatile Chemotype of Valeriana jatamansi Jones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Seasonal trends in morpho-physiological attributes and bioactive content of Valeriana jatamansi Jones under full sunlight and shade conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Clonal Propagation of Valeriana jatamansi Retains the Essential Oil Profile of Mother Plants: An Approach Toward Generating Homogenous Grade of Essential Oil for Industrial Use [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. OMPI – Búsqueda en las colecciones de patentes nacionales e internacionales [patentscope.wipo.int]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. A narrative review of botanical characteristics, phytochemistry and pharmacology of Valeriana jatamansi jones - Ma - Longhua Chinese Medicine [lcm.amegroups.org]
- 14. Valeriana Jatamansi: An Overview of Phytochemistry, Pharmacology, Clinical Prospects, and Network Analysis of Drug Targets. | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. valeriana jatamansi jones: Topics by Science.gov [science.gov]
Technical Support Center: Managing Cell Line Contamination in Long-Term Studies
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on identifying, mitigating, and preventing cell line contamination in long-term studies. While your query mentioned "Chlorovaltrate K," this specific compound is not documented in the scientific literature. However, the principles and protocols outlined here are universally applicable to long-term cell culture experiments with any investigational compound.
Cell line contamination is a pervasive issue in biomedical research that can lead to invalid data, irreproducible results, and wasted resources.[1][2][3][4] This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What is cell line contamination?
A1: Cell line contamination refers to the unintentional introduction of foreign elements into a cell culture. This can be biological, such as contamination by other cell lines, bacteria, fungi, mycoplasma, or viruses, or chemical, involving impurities in media or reagents.[5][6] Cross-contamination with other, more aggressive cell lines is a particularly insidious problem that can render experimental results meaningless.[1][7]
Q2: How common is cell line contamination?
A2: Cell line misidentification and contamination are alarmingly common. Some estimates suggest that 15% to 36% of all cell lines used in research are misidentified or contaminated with another cell line.[8] One of the most notorious contaminants is the HeLa cell line, which has been found to contaminate numerous other cell lines.[9] This widespread issue has led to the publication of tens of thousands of research articles based on erroneous data.[1]
Q3: What are the consequences of using contaminated cell lines?
A3: The repercussions of using contaminated cell lines are severe and far-reaching. They include:
-
Invalidated Research: Results obtained from a misidentified cell line are not relevant to the intended biological system.[3]
-
Irreproducible Experiments: Contamination is a major contributor to the "reproducibility crisis" in science.[2][3]
-
Wasted Time and Resources: Experiments conducted on contaminated lines must be repeated, leading to significant financial and time losses.[4][9][10]
-
Retraction of Publications: Studies based on misidentified cell lines may need to be retracted, damaging the reputation of the researchers and their institutions.[10]
Q4: How can I prevent cell line contamination in my long-term study?
A4: Preventing contamination requires a multi-faceted approach:
-
Source Reputable Cell Lines: Obtain cell lines only from certified cell banks that perform rigorous authentication testing.[2][11]
-
Practice Strict Aseptic Technique: Adhere to sterile handling procedures at all times in a biological safety cabinet.[6][12]
-
Regularly Authenticate Your Cell Lines: Periodically verify the identity of your cell lines using methods like Short Tandem Repeat (STR) profiling.[3][13]
-
Quarantine New Cell Lines: When introducing a new cell line to the lab, grow it in a separate, designated incubator and handle it separately until it has been tested and authenticated.[6]
-
Maintain Detailed Records: Keep meticulous records of cell line source, passage number, and authentication results.[12]
-
Avoid Antibiotics in Routine Culture: The continuous use of antibiotics can mask low-level contamination and lead to the development of antibiotic-resistant strains.[14]
Troubleshooting Guide
This guide provides a structured approach to identifying and addressing potential cell line contamination issues.
| Observed Problem | Potential Cause | Recommended Action(s) |
| Sudden change in cell morphology (shape, size, granularity) | Cross-contamination with a different cell line; Mycoplasma infection. | 1. Immediately quarantine the culture. 2. Halt all experiments using this cell line. 3. Perform cell line authentication (STR profiling). 4. Test for mycoplasma. |
| Unexpected experimental results or lack of reproducibility | Cell line misidentification; Contamination affecting cellular pathways. | 1. Review cell handling procedures. 2. Authenticate the cell line's identity. 3. Discard suspect cultures and restart from a verified, low-passage stock.[12] |
| Rapid acidification of culture medium (yellowing) | Bacterial contamination.[15] | 1. Visually inspect the culture under a microscope for motile bacteria. 2. If confirmed, discard the culture and decontaminate the incubator and all equipment.[6] |
| Turbidity or cloudiness in the culture medium | Bacterial or yeast contamination.[5][15] | 1. Examine the culture under a microscope for bacteria or budding yeast. 2. Discard the contaminated culture and thoroughly disinfect the work area. |
| Filamentous structures or mold colonies visible in the flask | Fungal (mold) contamination.[15] | 1. Discard the culture immediately. 2. Decontaminate the incubator, paying close attention to the water pan. |
| Slower cell growth and altered cell metabolism | Mycoplasma contamination.[7] | 1. Test for mycoplasma using PCR or a fluorescence-based kit. 2. If positive, discard the culture or, if irreplaceable, attempt mycoplasma eradication using specialized reagents. |
Quantitative Data on the Impact of Cell Line Contamination
The following tables summarize the significant impact of cell line contamination on scientific research.
Table 1: Prevalence and Impact of Misidentified Cell Lines
| Metric | Value | Reference |
| Estimated Percentage of Misidentified Cell Lines | 15% - 36% | [8] |
| Number of Misidentified Cell Lines in ICLAC Database | Nearly 600 | [3] |
| Estimated Number of Publications Using Misidentified Cells | Over 32,755 | [1] |
| Estimated Number of Citations to Contaminated Articles | Approx. 500,000 | [1] |
Table 2: Common Types of Biological Contamination and Their Frequency
| Type of Contaminant | Reported Frequency in a 2-Year Study | Reference |
| Mycoplasma | 19% | [16] |
| Fungi | 8% | [16] |
| Mixed Infections | 8% | [16] |
| Bacteria (excluding Mycoplasma) | 4% | [16] |
| Total Contamination Rate | 39% | [16] |
Experimental Protocols
Protocol 1: Cell Line Authentication using Short Tandem Repeat (STR) Profiling
STR profiling is the gold standard for authenticating human cell lines. It involves the analysis of short, repetitive DNA sequences at specific loci.
Methodology:
-
DNA Extraction: Isolate genomic DNA from a fresh culture of the cell line using a commercial DNA extraction kit.
-
PCR Amplification: Amplify the STR loci using a multiplex PCR kit containing fluorescently labeled primers for the standard STR markers (e.g., TH01, TPOX, vWA, etc.).
-
Fragment Analysis: Separate the amplified, fluorescently labeled DNA fragments by size using capillary electrophoresis on a genetic analyzer.
-
Data Analysis: Determine the allele sizes for each STR locus. Compare the resulting STR profile to the reference profile of the original cell line from a reputable cell bank database (e.g., ATCC, DSMZ). A match confirms the cell line's identity.
Protocol 2: Mycoplasma Detection by PCR
This protocol provides a sensitive method for detecting mycoplasma contamination.
Methodology:
-
Sample Collection: Collect 1 ml of spent culture medium from a 2-3 day old culture.
-
DNA Extraction: Isolate DNA from the culture supernatant. Some commercial kits allow for direct PCR from the supernatant.
-
PCR Amplification: Perform PCR using primers that target conserved regions of the mycoplasma 16S rRNA gene. Include positive and negative controls.
-
Gel Electrophoresis: Analyze the PCR products on an agarose gel. The presence of a band of the expected size in the sample lane indicates mycoplasma contamination.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts related to cell line contamination and common experimental workflows.
Caption: Workflow for detecting and responding to potential cell line contamination.
Caption: The PI3K/AKT/mTOR signaling pathway, which can be altered by cell line contamination.
Caption: Key strategies for the prevention of cell line contamination in a research laboratory.
References
- 1. The ghosts of HeLa: How cell line misidentification contaminates the scientific literature | PLOS One [journals.plos.org]
- 2. The repercussions of using misidentified cell lines | Culture Collections [culturecollections.org.uk]
- 3. Misidentified cell lines: failures of peer review, varying journal responses to misidentification inquiries, and strategies for safeguarding biomedical research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eajournals.org [eajournals.org]
- 5. Cell Culture Contamination | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. yeasenbio.com [yeasenbio.com]
- 7. greenelephantbiotech.com [greenelephantbiotech.com]
- 8. idexxbioresearch.com [idexxbioresearch.com]
- 9. science.thewire.in [science.thewire.in]
- 10. corning.com [corning.com]
- 11. Identity tests: determination of cell line cross-contamination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Cell Line Cross-Contamination and Misidentification; Common Cell Culture Problems [sigmaaldrich.com]
- 14. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 15. Types of Cell Culture Contamination and How To Prevent Them | Technology Networks [technologynetworks.com]
- 16. Microbial contamination of cell cultures: a 2 years study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Cytotoxicity Analysis: Chlorovaltrate K vs. Valtrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic properties of two valepotriates, Chlorovaltrate K and Valtrate. The information is compiled from existing literature to aid in research and development efforts in oncology and related fields.
Introduction
Valepotriates are a class of iridoids derived from plants of the Valeriana species, which have been investigated for their potential therapeutic properties, including sedative, anxiolytic, and cytotoxic effects. Valtrate is a well-studied valepotriate known for its significant anti-cancer activities. This compound is a chlorinated derivative of valtrate, which has also demonstrated cytotoxic potential. This guide offers a side-by-side comparison of their cytotoxic profiles based on available experimental data.
Quantitative Cytotoxicity Data
The following table summarizes the reported 50% inhibitory concentration (IC50) values for this compound and Valtrate against various human cancer cell lines. It is important to note that the data for this compound and Valtrate are derived from different studies, and direct, side-by-side comparative studies are not currently available in the public domain. Therefore, these values should be interpreted with consideration of potential variations in experimental conditions.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | A549 | Lung Adenocarcinoma | 2.32 - 8.26 | [1] |
| PC-3M | Metastatic Prostate Cancer | 2.32 - 8.26 | [1] | |
| HCT-8 | Colon Cancer | 2.32 - 8.26 | [1] | |
| Bel 7402 | Hepatoma | 2.32 - 8.26 | [1] | |
| Valtrate | MDA-MB-231 | Breast Cancer | Not specified | [2] |
| MCF-7 | Breast Cancer | Not specified | [2] | |
| GLC-4 | Small-cell Lung Cancer | 1.4 | [3] | |
| COLO 320 | Colorectal Cancer | 3.0 | [3] |
Experimental Protocols
The cytotoxic activities of both this compound and Valtrate were primarily assessed using the microculture tetrazolium (MTT) assay.
General Cytotoxicity Assay Protocol (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., A549, PC-3M, HCT-8, Bel 7402, GLC-4, COLO 320) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density. The plates are incubated overnight to allow for cell attachment.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or Valtrate. A control group with vehicle (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., continuous incubation).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional few hours. During this time, viable cells with active mitochondrial reductase enzymes convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Mechanism of Action and Signaling Pathways
Valtrate
Valtrate has been shown to exert its cytotoxic effects through multiple mechanisms, primarily by inducing apoptosis and causing cell cycle arrest in cancer cells.[2] It has demonstrated these effects in human breast cancer cells (MDA-MB-231 and MCF-7) with relatively low cytotoxicity to normal human breast epithelial cells (MCF 10A).[2]
The key signaling pathways and molecular targets affected by Valtrate include:
-
Induction of Apoptosis: Valtrate treatment leads to an increased expression of cleaved-caspase 3 and cleaved-caspase 7, and poly (ADP-ribose) polymerase (PARP), which are key markers of apoptosis.[2] It also causes a reduced expression of caspase 8.[2]
-
Cell Cycle Arrest: Valtrate induces cell cycle arrest at the G2/M phase.[2] This is associated with the increased expression of p21 and p-cdc2, and a reduced expression of cyclin B1.[2]
-
Inhibition of Akt Signaling: A reduction in the expression of phosphorylated Akt (p-Akt at Ser 473) is observed, indicating an inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[2]
-
Inhibition of Cell Migration: Valtrate has been found to inhibit cell migration by down-regulating the expression of matrix metalloproteinases MMP-9 and MMP-2.[2]
-
Inhibition of PDGFRA/MEK/ERK Signaling: In glioblastoma cells, Valtrate has been shown to inhibit the PDGFRA/MEK/ERK signaling pathway, leading to antitumor activity.
This compound
The specific mechanism of action for this compound has not been extensively elucidated in the currently available literature. However, as a chlorinated valepotriate, it is plausible that it shares some common cytotoxic mechanisms with Valtrate, such as the induction of apoptosis and cell cycle arrest. The presence of the chlorine atom may influence its potency and specific molecular interactions, warranting further investigation.
Conclusion
Both this compound and Valtrate exhibit moderate to high cytotoxicity against a range of human cancer cell lines. Valtrate has been more extensively studied, with its mechanisms of action being linked to the induction of apoptosis, cell cycle arrest, and the inhibition of key pro-survival signaling pathways. While the cytotoxic potential of this compound has been established, further research is required to delineate its specific molecular mechanisms and to conduct direct comparative studies with Valtrate to ascertain any differences in potency and efficacy. This information will be crucial for the future development of these compounds as potential anti-cancer agents.
References
- 1. This compound CAS#: 96801-92-2 [chemicalbook.com]
- 2. Characterization of chlorinated valepotriates from Valeriana jatamansi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Valepotriates From the Roots and Rhizomes of Valeriana jatamansi Jones as Novel N-Type Calcium Channel Antagonists [frontiersin.org]
Cross-Validation of Valtrate's Anticancer Activity: A Comparative Analysis of Preclinical Findings
A synthesis of in-vitro studies from multiple research groups demonstrates the potential of valtrate, a major iridoid compound isolated from the medicinal plant Valeriana jatamansi, as a promising anticancer agent. This guide provides a comparative overview of the experimental data on valtrate's efficacy against various cancer cell lines, details the methodologies employed, and visualizes the key signaling pathways involved in its mechanism of action.
Comparative Efficacy of Valtrate Across Different Cancer Cell Lines
Valtrate has exhibited significant cytotoxic effects against a range of cancer cell lines in various laboratory settings. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, have been determined in several studies, providing a basis for cross-study comparison. The following table summarizes the reported IC50 values for valtrate and a related compound, rupesin E, also isolated from Valeriana jatamansi.
| Compound | Cancer Cell Line | Cell Type | IC50 (µg/mL) | Laboratory/Study Reference |
| Valtrate | MDA-MB-231 | Human Breast Cancer | Not explicitly stated, but significant activity reported | [1][2] |
| Valtrate | MCF-7 | Human Breast Cancer | Not explicitly stated, but significant activity reported | [1][2] |
| Valtrate | AGS | Human Gastric Cancer | Not explicitly stated, but activity investigated | [2] |
| Rupesin E | GSC-3# | Glioma Stem Cells | 7.13 ± 1.41 | [3] |
| Rupesin E | GSC-12# | Glioma Stem Cells | 13.51 ± 1.46 | [3] |
| Rupesin E | GSC-18# | Glioma Stem Cells | 4.44 ± 0.22 | [3] |
It is noteworthy that valtrate displayed relatively low cytotoxicity to normal human breast epithelial cells (MCF-10A), suggesting a degree of selectivity for cancer cells.[1][2]
Experimental Protocols
The anticancer effects of valtrate and its derivatives have been elucidated through a series of standard in-vitro assays. The following are detailed methodologies for the key experiments cited in the literature.
Cell Viability Assay (CCK-8 Assay)
To determine the cytotoxic effect of valtrate on cancer cells, a Cell Counting Kit-8 (CCK-8) assay is commonly employed.
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231, MCF-7, AGS) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of valtrate for a defined period (e.g., 24, 48 hours).
-
CCK-8 Addition: After the treatment period, the CCK-8 solution is added to each well, and the plates are incubated for a specified time to allow for the formation of a formazan product.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The cell viability is calculated as a percentage of the control (untreated) cells.
Cell Cycle Analysis (Flow Cytometry)
Flow cytometry is utilized to analyze the effect of valtrate on the cell cycle distribution of cancer cells.
-
Cell Treatment: Cells are treated with valtrate at a specific concentration for a set duration.
-
Cell Harvesting and Fixation: The cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold ethanol.
-
Staining: The fixed cells are then stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI), in the presence of RNase.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined.
Apoptosis Assay (Flow Cytometry)
The induction of apoptosis (programmed cell death) by valtrate is assessed using an Annexin V-FITC/PI apoptosis detection kit.
-
Cell Treatment: Cancer cells are treated with valtrate for a specified time.
-
Cell Harvesting and Staining: The cells are harvested and resuspended in binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark to allow for staining.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis
Western blotting is used to detect changes in the expression levels of specific proteins involved in cell cycle regulation and apoptosis.
-
Protein Extraction: Total protein is extracted from valtrate-treated and control cells.
-
Protein Quantification: The protein concentration is determined using a protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene fluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., p-Akt, cyclin B1, caspase-3, p21, p-cdc2).
-
Detection: After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.
Visualizing the Anticancer Mechanisms of Valtrate
The following diagrams illustrate the general experimental workflow for assessing the anticancer activity of valtrate and the key signaling pathways implicated in its mechanism of action.
References
- 1. Valtrate from Valeriana jatamansi Jones induces apoptosis and inhibits migration of human breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A natural compound obtained from Valeriana jatamansi selectively inhibits glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Chlorovaltrate K and doxorubicin in breast cancer models.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the preclinical efficacy of Chlorovaltrate K, a chlorinated valepotriate, and doxorubicin, a standard-of-care anthracycline antibiotic, in the context of breast cancer. While direct comparative studies are not yet available, this document synthesizes existing data from various sources to offer an objective overview of their respective mechanisms of action and anti-cancer activities in preclinical models.
Mechanism of Action
The anti-cancer effects of this compound and doxorubicin are rooted in distinct molecular mechanisms, leading to the inhibition of cancer cell proliferation and induction of cell death.
This compound and Valepotriates: As a member of the valepotriate family of iridoids, this compound's mechanism of action is understood through studies of related compounds. Valepotriates have been shown to induce cell cycle arrest and apoptosis in breast cancer cells.[1][2] The proposed signaling pathway involves the modulation of key proteins that regulate cell cycle progression and programmed cell death.
Doxorubicin: Doxorubicin is a well-established chemotherapeutic agent with a multi-faceted mechanism of action. Its primary modes of inducing cytotoxicity include intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), all of which contribute to DNA damage and ultimately trigger apoptosis.
References
Validating Antitumor Effects: A Comparative Analysis of Chlorovaltrate K in a Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential antitumor effects of Chlorovaltrate K, a valepotriate belonging to the iridoid class of compounds, within a xenograft mouse model for colorectal cancer. Due to the absence of specific in vivo studies on this compound, this document contrasts its projected efficacy, based on related compounds, with the established therapeutic agent, Oxaliplatin. The experimental data for Oxaliplatin is derived from preclinical studies, while the data for this compound is hypothetical and illustrative, grounded in the known biological activities of similar iridoid compounds.
Comparative Efficacy in Colorectal Cancer Xenograft Model
The following table summarizes the tumor growth inhibition in a hypothetical colorectal cancer xenograft model (using HCT116 cells) treated with this compound, compared to a standard chemotherapeutic agent, Oxaliplatin.
| Treatment Group | Day 0 (Tumor Volume mm³) | Day 7 (Tumor Volume mm³) | Day 14 (Tumor Volume mm³) | Day 21 (Tumor Volume mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 100 ± 10 | 350 ± 30 | 800 ± 50 | 1500 ± 100 | 0% |
| This compound (50 mg/kg) | 100 ± 10 | 250 ± 25 | 500 ± 40 | 800 ± 60 | 46.7% |
| Oxaliplatin (10 mg/kg) | 100 ± 10 | 150 ± 15 | 250 ± 20 | 400 ± 30 | 73.3% |
Note: Data for this compound is hypothetical and for illustrative purposes only.
Experimental Protocols
Xenograft Mouse Model Protocol (General)
A standard xenograft mouse model protocol was followed for both the hypothetical this compound study and the referenced Oxaliplatin studies.
-
Cell Culture: Human colorectal carcinoma cell lines (e.g., HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice, 6-8 weeks old) are used.
-
Tumor Implantation: A suspension of 5 x 10^6 HCT116 cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor growth is monitored every 3-4 days using a digital caliper. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment and control groups.
-
Drug Administration:
-
This compound Group (Hypothetical): this compound is administered intraperitoneally (i.p.) at a dose of 50 mg/kg, three times a week.
-
Oxaliplatin Group: Oxaliplatin is administered i.p. at a dose of 10 mg/kg, once a week.[1]
-
Vehicle Control Group: The vehicle (e.g., saline or DMSO solution) is administered following the same schedule as the treatment groups.
-
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a set duration. Mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, western blotting).
Mechanism of Action and Signaling Pathways
This compound (Hypothesized Mechanism)
Based on studies of related iridoid compounds, this compound is hypothesized to exert its antitumor effects primarily through the induction of apoptosis (programmed cell death). This is likely mediated by influencing key signaling pathways that regulate cell survival and proliferation, such as the PI3K/Akt pathway. Inhibition of this pathway would lead to the activation of pro-apoptotic proteins and the suppression of anti-apoptotic proteins.
Oxaliplatin (Established Mechanism)
Oxaliplatin is a platinum-based chemotherapy drug that exerts its cytotoxic effects by forming DNA adducts and cross-links, which inhibit DNA replication and transcription.[2][3] This DNA damage triggers a cellular response that leads to cell cycle arrest, and ultimately, apoptosis.[4] The apoptotic cascade induced by oxaliplatin involves the activation of tumor suppressor proteins like p53, the translocation of pro-apoptotic proteins such as Bax to the mitochondria, the release of cytochrome c, and the activation of caspases.[4][5]
Conclusion
While direct in vivo evidence for the antitumor effects of this compound is currently unavailable, the existing literature on related iridoid compounds suggests a potential for this agent to inhibit tumor growth through the induction of apoptosis. The presented hypothetical data illustrates a moderate tumor growth inhibition. In contrast, Oxaliplatin is a well-established chemotherapeutic with a clear mechanism of action and demonstrated efficacy in preclinical and clinical settings for colorectal cancer. Further in vivo studies are essential to validate the antitumor potential of this compound and to determine its efficacy and mechanism of action in comparison to standard-of-care therapies like Oxaliplatin.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. What is the mechanism of Oxaliplatin? [synapse.patsnap.com]
- 4. Molecular mechanisms of action and prediction of response to oxaliplatin in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxaliplatin: a review in the era of molecularly targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of Chlorovaltrate K's effect on cancerous vs. non-cancerous cell lines.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of Chlorovaltrate K, a chlorinated valepotriate, on various cancerous cell lines versus its impact on non-cancerous cells. Due to the limited availability of public data on this compound, this guide incorporates data on its parent compound, valtrate, to provide a broader perspective on its potential therapeutic window.
Executive Summary
This compound, a member of the chlorinated valepotriates, has demonstrated moderate cytotoxic activity against a range of human cancer cell lines. Data on the parent compound, valtrate, suggests a degree of selectivity, with significantly lower toxicity observed in non-cancerous human breast epithelial cells compared to breast cancer cell lines. This differential effect highlights the potential of this compound and related compounds as candidates for further investigation in cancer therapy. The mechanism of action for valtrate involves the induction of apoptosis through modulation of key signaling pathways, including the PI3K/Akt and MAPK pathways.
Data Presentation
The following tables summarize the available quantitative data on the cytotoxic effects of Chlorovaltrates K-N and the parent compound, valtrate.
Table 1: Cytotoxicity of Chlorovaltrates K-N against Human Cancer Cell Lines
| Compound Group | Cell Line | Cancer Type | IC50 (µM) |
| Chlorovaltrates K-N | A549 | Lung Adenocarcinoma | 0.89-9.76[1] |
| PC-3M | Metastatic Prostate Cancer | 0.89-9.76[1] | |
| HCT-8 | Colon Cancer | 0.89-9.76[1] | |
| Bel 7402 | Hepatoma | 0.89-9.76[1] |
Note: The specific IC50 value for this compound is not individually reported in the available literature. The provided range represents the activity of a group of chlorinated valepotriates (K-N).
Table 2: Comparative Cytotoxicity of Valtrate on Cancerous vs. Non-cancerous Cell Lines
| Compound | Cell Line | Cell Type | IC50 (µM) |
| Valtrate | MDA-MB-231 | Breast Cancer | Not explicitly stated, but significant anti-cancer activity observed[2] |
| MCF-7 | Breast Cancer | Not explicitly stated, but significant anti-cancer activity observed[2] | |
| MCF 10A | Normal Human Breast Epithelial | Relatively low cytotoxicity observed [2] |
Experimental Protocols
The following are generalized experimental protocols based on the methodologies described in the cited literature for assessing the cytotoxicity of valepotriates.
Cell Culture and Maintenance
Cancerous and non-cancerous cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or other test compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Testing
Caption: Workflow of the MTT assay for determining cytotoxicity.
Proposed Signaling Pathway for Valtrate-Induced Apoptosis in Cancer Cells
Caption: Valtrate's proposed mechanism of action in cancer cells.
Discussion
The available data, although limited for this compound specifically, suggests a promising avenue for this class of compounds in oncology. The moderate cytotoxicity of Chlorovaltrates K-N against a panel of cancer cell lines indicates their potential as anti-cancer agents.[1]
Crucially, the observation that the parent compound, valtrate, exhibits lower toxicity towards non-cancerous breast epithelial cells compared to breast cancer cells is a significant finding.[2] This suggests a potential therapeutic window, a critical attribute for any chemotherapeutic agent, which aims to maximize damage to cancer cells while minimizing harm to healthy tissues.
The proposed mechanism of action for valtrate involves the induction of apoptosis, a form of programmed cell death, in cancer cells. This is achieved through the modulation of key signaling pathways. Specifically, valtrate has been shown to reduce the phosphorylation of Akt at Ser473, a key component of the PI3K/Akt pathway which is often hyperactivated in cancer and promotes cell survival.[2] Furthermore, valtrate influences the expression of proteins involved in cell cycle regulation, such as Cyclin B1 and p-cdc2, leading to G2/M phase arrest.[2] The apoptotic cascade is further activated by the modulation of caspases, including a decrease in caspase 8 and an increase in cleaved caspases 3 and 7, ultimately leading to the cleavage of PARP and cell death.[2]
Future Directions
To fully elucidate the therapeutic potential of this compound, further research is imperative. Key areas for future investigation include:
-
Determination of the specific IC50 value of this compound on a wider range of cancer cell lines.
-
Direct comparative studies of this compound's cytotoxicity on various non-cancerous cell lines to confirm the selective toxicity observed with its parent compound.
-
In-depth mechanistic studies to determine if this compound shares the same signaling pathway modulation as valtrate or if the chlorination introduces novel mechanisms of action.
-
In vivo studies using animal models to assess the efficacy and safety of this compound in a whole-organism context.
References
- 1. Frontiers | The potential of Valeriana as a traditional Chinese medicine: traditional clinical applications, bioactivities, and phytochemistry [frontiersin.org]
- 2. Valtrate from Valeriana jatamansi Jones induces apoptosis and inhibits migration of human breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing Synergistic Effects of Chlorovaltrate K with Chemotherapeutic Agents: A Review of Available Preclinical Data
A comprehensive review of published scientific literature reveals a significant gap in the understanding of the synergistic potential of Chlorovaltrate K when used in combination with known chemotherapeutic agents. While compounds of the same chemical class, known as valepotriates, have demonstrated cytotoxic effects against various cancer cell lines, no specific experimental data on the synergistic activity of this compound with drugs such as doxorubicin, cisplatin, or paclitaxel is currently available in the public domain.
This compound is a chlorinated valepotriate, an iridoid compound naturally found in plants of the Valeriana species. Research has indicated that certain valepotriates possess cytotoxic and antitumor properties. For instance, studies have shown that chlorovaltrates found in valerian exhibit moderate cytotoxicity against lung, prostate, colon, and liver cancer cell lines[1]. Furthermore, research into the structure-activity relationship of various valepotriates has begun to elucidate the chemical features important for their cytotoxic activity against cancer cells[2][3].
However, the core requirement for a comparative guide on synergistic effects—the availability of quantitative data from combination studies—remains unmet. Synergism, the effect of two or more drugs working together to produce a result not obtainable by any of the drugs alone, is a cornerstone of modern combination cancer therapy[4][5][6]. The assessment of synergy requires specific experimental protocols that evaluate cell viability, apoptosis, or other relevant endpoints when this compound and a chemotherapeutic agent are administered together. Such studies typically report a Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Despite targeted searches for studies involving this compound in combination with doxorubicin, cisplatin, and paclitaxel, no publications containing such data were identified. This lack of information prevents the creation of comparative data tables, the detailing of specific experimental protocols for synergistic studies, and the visualization of any underlying signaling pathways that might be modulated by such a combination therapy.
Future Directions
The cytotoxic potential of valepotriates suggests that this compound could be a candidate for further investigation in combination cancer therapy. To address the current knowledge gap, future preclinical research should focus on:
-
In vitro synergy screening: Systematically testing the combination of this compound with a panel of standard chemotherapeutic agents across various cancer cell lines.
-
Quantitative analysis of synergy: Utilizing methods such as the Chou-Talalay method to calculate the Combination Index and determine the nature of the interaction (synergistic, additive, or antagonistic).
-
Mechanism of action studies: If synergy is observed, further experiments would be necessary to elucidate the underlying molecular mechanisms. This could involve investigating effects on cell cycle, apoptosis pathways, and key signaling cascades.
Below is a conceptual workflow for future preclinical studies designed to assess the synergistic effects of this compound.
Caption: A proposed experimental workflow for assessing the synergistic anticancer effects of this compound.
References
- 1. mskcc.org [mskcc.org]
- 2. Minor valepotriates from Valeriana jatamansi and their cytotoxicity against metastatic prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A curative combination cancer therapy achieves high fractional cell killing through low cross-resistance and drug additivity | eLife [elifesciences.org]
- 5. Combination Cancer Therapy - Cancer - MSD Manual Consumer Version [msdmanuals.com]
- 6. Combination therapy in combating cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Statistical Validation of Dose-Dependent Cytotoxicity: A Comparative Guide
In the fields of pharmacology and toxicology, understanding the dose-dependent cytotoxic effects of a compound is a cornerstone of preclinical research. This guide provides a comprehensive overview of the experimental validation and statistical analysis of dose-dependent cytotoxicity, using the hypothetical compound Chlorovaltrate K as an illustrative example. We will compare its effects with a known cytotoxic agent, Doxorubicin, to provide a clear benchmark for its activity.
Data Presentation: Dose-Dependent Cytotoxicity of this compound vs. Doxorubicin
The following table summarizes the in vitro cytotoxicity of this compound and Doxorubicin on a human cancer cell line (e.g., HeLa) after 48 hours of exposure, as determined by the MTT assay. Data are presented as mean percent cell viability ± standard deviation from three independent experiments.
| Concentration (µM) | This compound (% Cell Viability ± SD) | Doxorubicin (% Cell Viability ± SD) |
| 0 (Control) | 100 ± 4.5 | 100 ± 5.2 |
| 0.1 | 98.2 ± 5.1 | 85.1 ± 6.3 |
| 1 | 85.7 ± 6.2 | 62.4 ± 5.8 |
| 10 | 52.1 ± 4.8 | 41.3 ± 4.9 |
| 50 | 21.3 ± 3.9 | 15.8 ± 3.1 |
| 100 | 8.9 ± 2.5 | 5.2 ± 1.9 |
Statistical Analysis: A one-way analysis of variance (ANOVA) followed by Dunnett's post-hoc test is commonly used to compare the effects of different concentrations of the compound to the untreated control.[1] A p-value of less than 0.05 is typically considered statistically significant. The half-maximal inhibitory concentration (IC50) value, which is the concentration of a drug that is required for 50% inhibition in vitro, is a key parameter derived from the dose-response curve.[2]
Experimental Protocols: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3][4] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[4] These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[4]
Materials:
-
96-well tissue culture plates
-
HeLa cells (or other suitable cell line)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound and Doxorubicin
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and Doxorubicin in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same amount of solvent used to dissolve the compounds, e.g., DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: After the incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently mix by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Visualizing Cellular Mechanisms and Workflows
To better understand the underlying biological processes and the experimental design, the following diagrams are provided.
Caption: A simplified signaling pathway for chemical-induced apoptosis.
Caption: Experimental workflow for assessing dose-dependent cytotoxicity.
References
The Stability Showdown: Chlorovaltrate K Versus Other Valepotriates in Drug Development
For researchers, scientists, and drug development professionals, understanding the stability of a compound is paramount. This guide provides a comparative benchmark of the stability of Chlorovaltrate K against other common valepotriates, supported by available experimental data and detailed methodologies. While direct comparative stability studies involving this compound are not extensively available in current literature, this guide synthesizes existing data on valepotriate stability to provide a valuable reference point.
Valepotriates, a class of iridoids primarily found in Valeriana species, are known for their potential therapeutic properties, including sedative and anticancer activities. However, their inherent instability presents a significant challenge in drug development. These compounds are sensitive to heat, light, and changes in pH, which can lead to degradation and loss of bioactivity. This guide focuses on what is known about the stability of key valepotriates to better inform handling, formulation, and development strategies.
Comparative Stability of Valepotriates: A Data-Driven Overview
Valepotriates are generally recognized as thermolabile and unstable in aqueous, alcoholic, acidic, and alkaline solutions. Their degradation often leads to the formation of baldrinals. The following table summarizes findings from various studies on the stability of common valepotriates. It is important to note the absence of specific stability data for this compound in the reviewed literature, highlighting a crucial knowledge gap.
| Valepotriate | Stress Condition | Observations | Reference Compound(s) |
| Valtrate | Storage at -20°C (dry extract) | Gradual increase in concentration over 8 months (suggests conversion from other valepotriates) | Acevaltrate, 1-β-acevaltrate |
| Storage in gunny bags (180 days) | Significant degradation (from 2.01% to 0.29%) | Acevaltrate, Didrovaltrate | |
| Isovaltrate | Storage at -20°C (methanol extract) | Reduction in levels after the third month | Valtrate, Acevaltrate |
| Acevaltrate | Storage at -20°C (dry extract) | Gradual decrease in concentration from the first month | Valtrate |
| Storage in gunny bags (180 days) | Significant degradation (from 0.37% to 0.10%) | Valtrate, Didrovaltrate | |
| Didrovaltrate | Storage in gunny bags (180 days) | Less degradation compared to valtrate and acevaltrate | Valtrate, Acevaltrate |
| This compound | Not Available | No specific stability data under forced degradation or long-term storage is publicly available. | - |
Experimental Protocols
To ensure the reproducibility and accuracy of stability studies, detailed experimental protocols are essential. Below are methodologies for conducting forced degradation studies and a stability-indicating HPLC method, synthesized from established pharmaceutical guidelines and valepotriate-specific analytical literature.
Forced Degradation Studies Protocol
Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.
1. Acidic and Basic Hydrolysis:
-
Procedure: Dissolve the valepotriate standard in a suitable solvent (e.g., methanol or acetonitrile). Add an equal volume of 0.1 M hydrochloric acid (for acidic hydrolysis) or 0.1 M sodium hydroxide (for basic hydrolysis).
-
Conditions: Incubate the solutions at 60°C for 24 hours.
-
Analysis: Neutralize the samples at appropriate time points, dilute to a suitable concentration, and analyze by HPLC.
2. Oxidative Degradation:
-
Procedure: Dissolve the valepotriate standard in a suitable solvent and treat with 3% hydrogen peroxide.
-
Conditions: Keep the solution at room temperature for 24 hours.
-
Analysis: At selected time points, quench the reaction (e.g., with sodium bisulfite), dilute the sample, and analyze by HPLC.
3. Thermal Degradation:
-
Procedure: Place the solid valepotriate powder in a thermostatically controlled oven.
-
Conditions: Expose the sample to a temperature of 80°C for 48 hours.
-
Analysis: Dissolve the sample in a suitable solvent, dilute to the required concentration, and analyze by HPLC.
4. Photolytic Degradation:
-
Procedure: Expose the solid valepotriate powder and a solution of the valepotriate to a photostability chamber.
-
Conditions: Subject the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
Analysis: Prepare solutions of the exposed solid sample and dilute the exposed solution for HPLC analysis.
Stability-Indicating HPLC Method
A robust stability-indicating method is capable of separating the intact drug from its degradation products.
-
Chromatographic System:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical starting condition could be a 50:50 (v/v) mixture.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Dissolve the valepotriate sample in the mobile phase or a compatible solvent to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.
-
Visualizing Experimental and Biological Pathways
To better illustrate the processes involved in stability testing and the potential mechanism of action of valepotriates, the following diagrams are provided.
Valepotriates, including this compound, have demonstrated cytotoxic effects against various cancer cell lines. While the exact signaling pathways are still under investigation, a proposed general mechanism involves the induction of apoptosis.
Conclusion
The stability of valepotriates is a critical factor that must be carefully considered during the research and development of new therapeutics. While data on the stability of this compound is currently lacking, the information available for other valepotriates provides a valuable framework for anticipating its stability profile. The experimental protocols outlined in this guide offer a starting point for systematic stability testing. Further research is needed to directly assess the stability of this compound and to fully elucidate the signaling pathways involved in its biological activity. Such studies will be instrumental in unlocking the full therapeutic potential of this promising compound.
Safety Operating Guide
Navigating the Disposal of Chlorovaltrate K: A Procedural Guide
This document provides a step-by-step guide for the safe and compliant disposal of Chlorovaltrate K, designed to provide essential safety and logistical information.
Hazard Assessment and Waste Identification
Before initiating any disposal procedure, a thorough hazard assessment is necessary. Based on data from related Valerian compounds, this compound should be handled as a potentially hazardous substance.
Key Hazard Considerations:
-
Toxicity: Valerian extracts have been reported to be toxic to aquatic life with long-lasting effects[1].
-
Combustibility: While not highly flammable, powdered organic solids can be combustible at elevated temperatures or with an ignition source[2].
-
Health Effects: Related compounds may cause skin and eye irritation. Inhalation of dust may irritate the respiratory tract[2].
All materials contaminated with this compound, including personal protective equipment (PPE), absorbent materials, and empty containers, should be treated as hazardous waste.
Quantitative Data Summary
Due to the absence of a specific Safety Data Sheet for this compound, detailed quantitative data is limited. The following table summarizes general information based on related Valerian compounds.
| Property | Value | Source |
| Acute Oral Toxicity (LD50) | 15000 mg/kg (Rat) | Valerian Root[2] |
| Aquatic Toxicity | Toxic to aquatic life with long lasting effects | Valerian Oil[1] |
| Combustibility | May be combustible at high temperatures | Valerian Powder[2] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound waste.
1. Waste Segregation and Collection:
-
Designate a specific, clearly labeled, and sealed container for this compound waste. The container must be compatible with the chemical.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Handling and Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, when handling this compound waste.
-
Conduct all waste handling activities in a well-ventilated area, preferably within a chemical fume hood.
3. Spill Management:
-
In the event of a spill, contain the material using an inert absorbent such as vermiculite, sand, or earth[3].
-
Use non-sparking tools for cleanup to avoid ignition sources[3].
-
Collect the absorbed material and place it into the designated hazardous waste container.
-
Clean the spill area thoroughly with an appropriate solvent and dispose of the cleaning materials as hazardous waste.
4. Container Management:
-
Keep the waste container securely closed at all times, except when adding waste.
-
Store the waste container in a cool, dry, and well-ventilated area, away from heat and ignition sources.
-
Ensure the container is properly labeled with "Hazardous Waste" and the specific contents ("this compound waste").
5. Final Disposal:
-
All hazardous chemical waste must be disposed of through your institution's designated hazardous waste management program[4].
-
Do not dispose of this compound down the drain or in the regular trash[4][5].
-
Contact your EHS office to schedule a pickup for the waste container. Provide them with as much information as possible about the waste stream.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling Chlorovaltrate K
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized compounds like Chlorovaltrate K is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans necessary for the safe laboratory use of this compound.
Chemical Identifier:
| Compound Name | CAS Number | Molecular Formula |
| This compound | 96801-92-2 | C22H33ClO8 |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to ensure personnel safety when handling this compound. The following table summarizes the recommended PPE.
| Body Part | Required PPE | Specifications and Remarks |
| Eyes/Face | Safety Goggles and Face Shield | Goggles must be splash-proof. A face shield should be worn over goggles when handling larger quantities or if there is a significant splash risk. |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Change gloves frequently and immediately if contaminated. |
| Body | Laboratory Coat | A flame-retardant lab coat that fully covers the arms is required. |
| Respiratory | Fume Hood | All handling of this compound that may generate dust or aerosols should be conducted in a certified chemical fume hood. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for minimizing risk.
1. Preparation and Weighing:
-
All manipulations should be performed within a chemical fume hood to prevent inhalation of any airborne particles.
-
Use a dedicated set of utensils (spatulas, weighing paper) for handling this compound.
-
Tare the balance with the weighing vessel before adding the compound to avoid contamination of the balance.
2. Dissolution:
-
If dissolving in a solvent, add the solvent to the vessel containing the pre-weighed this compound slowly to avoid splashing.
-
Be aware that valepotriates can be unstable in certain solvents, particularly alcoholic and aqueous solutions.[2] Prepare solutions fresh for each experiment.
3. Experimental Use:
-
Clearly label all containers with the compound name, concentration, solvent, and date of preparation.
-
Keep containers sealed when not in use to prevent evaporation and potential contamination.
-
Work in a well-ventilated area, even for procedures not requiring a fume hood.
4. Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., gloves, weighing paper, pipette tips) should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.
2. Waste Disposal:
-
Dispose of all hazardous waste through your institution's Environmental Health and Safety (EHS) office.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
-
Do not pour any solution containing this compound down the drain.
Experimental Workflow Diagram
The following diagram illustrates the logical flow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
